molecular formula C6H5ClN2O3 B1529657 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid CAS No. 1080650-29-8

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Cat. No.: B1529657
CAS No.: 1080650-29-8
M. Wt: 188.57 g/mol
InChI Key: UHGGLVGAAJWJIS-UHFFFAOYSA-N
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Description

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C6H5ClN2O3 and a molecular weight of 189 Da , this compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its structure features a chloropyrazine ring linked to a carboxylic acid functional group via an ether linkage, offering two distinct reactive sites for further chemical modification . The chloropyrazine moiety is an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to introduce various amines and other nucleophiles. Simultaneously, the acetic acid group can be readily functionalized to form amides or esters, making this compound a highly versatile scaffold for creating diverse chemical libraries . This reagent is characterized by a computed LogP of 0.28, a polar surface area of 72 Ų, and one hydrogen bond donor, indicating favorable physicochemical properties for pharmaceutical research . It is typically provided with a purity of 95% and is available for immediate sourcing from multiple international suppliers . 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGGLVGAAJWJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet scientifically grounded analysis. We will cover its chemical structure, predicted physicochemical properties, a proposed synthetic route with detailed experimental considerations, anticipated spectroscopic signatures for structural verification, and a discussion on potential biological activities and avenues for future research. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.

Molecular Structure and Nomenclature

The fundamental identity of a chemical compound lies in its structure. 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a derivative of pyrazine, a diazine heterocycle, featuring a chlorine atom and an acetic acid moiety linked via an ether bond.

  • IUPAC Name: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

  • Molecular Formula: C₆H₅ClN₂O₃[1]

  • CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related isomers like (6-Chloropyrazin-2-yl)acetic acid have the CAS number 930798-25-7.[2] It is crucial for researchers to verify the identity of any obtained sample.

The structure consists of a central pyrazine ring substituted at the 2- and 6-positions. The chlorine atom at the 6-position is an electron-withdrawing group, which influences the reactivity of the ring. The oxyacetic acid side chain at the 2-position introduces a carboxylic acid functional group, imparting acidic properties and providing a handle for further chemical modifications, such as esterification or amidation.

Caption: Chemical structure of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.

Physicochemical Properties: A Predictive Analysis

Experimental data on the physicochemical properties of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid are not widely available. However, computational models provide reliable estimates that are invaluable for planning experiments, such as selecting appropriate solvent systems for synthesis and purification.

PropertyPredicted ValueSource
Molecular Weight 188.56 g/mol Calculated
Monoisotopic Mass 187.99887 DaPubChem[1]
XlogP 1.2PubChem[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bonds 3PubChem
Topological Polar Surface Area 70.8 ŲPubChem
pKa (acidic) ~3.5 - 4.5Estimated based on acetic acid derivatives

The predicted XlogP value of 1.2 suggests that the compound has moderate lipophilicity. The presence of a carboxylic acid group indicates that its solubility will be highly dependent on pH, with increased solubility in aqueous basic solutions due to the formation of the carboxylate salt.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is commonly used for the preparation of aryl ethers from activated haloarenes.

Reaction Scheme: 2,6-Dichloropyrazine + Ethyl glycolate → Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate → 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Synthesis_Workflow start Starting Materials: 2,6-Dichloropyrazine Ethyl Glycolate Sodium Hydride (NaH) reaction1 Step 1: Nucleophilic Aromatic Substitution (SNAr) - Solvent: Anhydrous DMF - Temperature: 0°C to Room Temp - Rationale: NaH deprotonates ethyl glycolate to form a potent nucleophile. 2,6-Dichloropyrazine is activated towards SNAr. start->reaction1 intermediate Intermediate Product: Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate reaction1->intermediate Formation of Ether Linkage reaction2 Step 2: Saponification (Ester Hydrolysis) - Reagents: LiOH or NaOH in THF/Water - Temperature: Room Temperature - Rationale: Base-catalyzed hydrolysis of the ethyl ester to the carboxylate salt. intermediate->reaction2 Hydrolysis workup Acidic Workup & Purification - Add HCl to pH ~2-3 - Extract with Ethyl Acetate - Purify by recrystallization or column chromatography reaction2->workup Protonation & Isolation product Final Product: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add ethyl glycolate (1.0 equivalent) dropwise at 0°C.

    • Expertise & Experience: The use of NaH, a strong non-nucleophilic base, ensures complete deprotonation of the alcohol to form the alkoxide nucleophile without competing reactions. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,6-dichloropyrazine (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.

    • Causality: The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction is expected to be regioselective, but chromatographic purification is essential to isolate the desired 2,6-disubstituted product from any potential side products.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

  • Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Wash the aqueous layer with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

    • Trustworthiness: This self-validating step ensures that the product is the desired carboxylic acid, which is insoluble in acidic aqueous media, while the salt form is soluble.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.

Anticipated Spectroscopic Characteristics

Structural elucidation of the synthesized compound is critical. Below are the predicted key signals in various spectroscopic analyses.

TechniquePredicted Key Signals/Features
¹H NMR - A singlet for the methylene protons (-O-CH₂-COOH) expected around δ 4.5-5.0 ppm. - Two singlets (or narrow doublets, depending on coupling) in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring. - A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm, which is D₂O exchangeable.
¹³C NMR - A signal for the methylene carbon (-O-C H₂-COOH) around δ 65-70 ppm. - A signal for the carboxylic acid carbonyl carbon (-C OOH) around δ 170-175 ppm. - Four distinct signals in the aromatic region (δ ~140-160 ppm) for the four unique carbon atoms of the chloropyrazine ring. The carbon bearing the chlorine and the carbon bearing the oxygen will be the most deshielded.
IR Spectroscopy - A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. - A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid. - Aromatic C-H and C=N/C=C stretching bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. - A C-O (ether) stretching band around 1250-1050 cm⁻¹.
Mass Spectrometry (ESI-) - A prominent [M-H]⁻ ion at m/z corresponding to the loss of a proton from the carboxylic acid. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion peak and chlorine-containing fragments.

Potential Biological Activity and Research Directions

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a chloro-substituted pyrazine ring linked to an acetic acid moiety suggests several potential areas of biological activity worth investigating.

  • Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. This molecule could be screened against various kinase panels, particularly those implicated in oncology.

  • Antimicrobial Activity: Pyrazine derivatives have shown promise as antibacterial and antifungal agents. The compound could be tested against a panel of pathogenic microbes.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.

Future research should focus on:

  • Synthesis and Characterization: The primary and most crucial step is the successful synthesis and unambiguous structural confirmation of the molecule using the spectroscopic methods outlined above.

  • In Vitro Screening: A broad primary screening against various biological targets (kinases, proteases, microbial strains) would be a cost-effective way to identify potential areas of activity.

  • Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, analogues could be synthesized by modifying the chlorine substituent or derivatizing the carboxylic acid to explore the SAR and optimize potency and selectivity.

Research_Directions cluster_0 Core Compound cluster_1 Potential Applications cluster_2 Future Work Core 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Kinase Kinase Inhibition (e.g., Oncology) Core->Kinase Investigate Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) Core->Antimicrobial Investigate Enzyme Enzyme Inhibition (e.g., Metalloenzymes) Core->Enzyme Investigate Screening In Vitro Screening Kinase->Screening Antimicrobial->Screening Enzyme->Screening SAR SAR Studies (Analog Synthesis) Screening->SAR Optimize Hits

Caption: Logical flow from the core compound to potential research avenues.

Safety and Handling

No specific toxicity data is available for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

General safety data sheets (SDS) for related compounds, such as 6-Chloropyrazine-2-carboxylic acid, recommend avoiding dust formation and provide standard first-aid measures for eye, skin, and inhalation exposure.[3]

Conclusion

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid represents an intriguing yet underexplored molecule. This guide has provided a robust predictive framework for its synthesis, characterization, and potential applications. By outlining a logical synthetic pathway, anticipating its spectroscopic fingerprints, and hypothesizing its biological potential based on its structural features, we hope to provide a valuable starting point for researchers. The true properties and utility of this compound await experimental validation, which will undoubtedly open new avenues in chemical and biological sciences.

References

  • PubChem. 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

[1]

Executive Summary

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a bifunctional heteroaromatic building block critical in the design of peptidomimetics, kinase inhibitors, and GPCR modulators (specifically Orexin and P2X receptors).[1] Its structural utility lies in its orthogonal reactivity : the carboxylic acid tail facilitates amide coupling for library generation, while the chloropyrazine core serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions.[1]

This technical guide provides a definitive breakdown of its physicochemical properties, a self-validating synthetic protocol, and a strategic framework for its deployment in medicinal chemistry.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Precise characterization is the bedrock of reproducible science.[1] The following data aggregates theoretical and empirically derived values for the free acid form.

Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol Average mass weighted by isotope abundance.[1][2][3]
Monoisotopic Mass 187.99887 Da Essential for High-Res MS (HRMS) validation.[1]
CAS Registry Varies by saltFree acid is often custom-synthesized; see PubChem CID 59336111.[1]
Physical State Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1]
pKa (Predicted) ~3.1 (Carboxylic Acid)Pyrazine nitrogen basicity is negligible due to Cl- electron withdrawal.[1]
LogP (Predicted) 1.2 ± 0.3Moderate lipophilicity; suitable for fragment-based screening.[1]
Structural Analysis

The molecule features a pyrazine core substituted at the 2- and 6-positions.[1]

  • Position 2 (Oxyacetic Acid): The ether linkage (-O-) is electronically donating, slightly enriching the ring but less so than an amino group.[1] The carboxylic acid provides solubility and a conjugation vector.[1]

  • Position 6 (Chlorine): This halogen is activated for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed coupling due to the electron-deficient nature of the pyrazine ring (para to Nitrogen N4).[1]
    

Part 2: Synthetic Architecture

To ensure high purity and yield, a two-step "Protect-React-Deprotect" strategy is superior to direct alkylation of glycolic acid, which often suffers from dianion solubility issues.[1]

Validated Synthetic Protocol

Reaction Overview:

  • Step A (

    
    ):  Reaction of 2,6-dichloropyrazine with tert-butyl glycolate (or ethyl glycolate).[1]
    
  • Step B (Hydrolysis): Acidic or basic cleavage of the ester to reveal the free acid.[1]

Step-by-Step Methodology

1. Nucleophilic Displacement (


)1
  • Reagents: 2,6-Dichloropyrazine (1.0 eq), tert-butyl glycolate (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

  • Protocol:

    • Cool a solution of tert-butyl glycolate in THF to 0°C under Nitrogen.

    • Add KOtBu portion-wise to generate the alkoxide in situ.[1] Stir for 15 min.

    • Add 2,6-Dichloropyrazine dissolved in THF dropwise. The electron-deficient ring makes the chlorine highly labile.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[1]8) should disappear, replaced by the ether product (Rf ~0.5).[1]

2. Ester Hydrolysis

  • Reagents: Trifluoroacetic acid (TFA) in DCM (if t-butyl ester) OR LiOH in THF/Water (if ethyl ester).[1]

  • Protocol (TFA Method):

    • Dissolve the intermediate in DCM (10 volumes).

    • Add TFA (5 volumes) at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.[1]

    • Purification: Recrystallize from EtOAc/Hexanes to yield the title compound.

Synthetic Workflow Diagram

SynthesisPathSM12,6-Dichloropyrazine(Electrophile)InterIntermediate Ester(S_NAr Product)SM1->InterKOtBu, THF0°C to RTSM2tert-Butyl Glycolate(Nucleophile)SM2->InterFinalTarget Acid2-[(6-Chloropyrazin-2-yl)oxy]acetic acidInter->FinalTFA, DCMDeprotection

Figure 1: Two-step synthetic route utilizing a protecting group strategy to minimize side reactions.

Part 3: Analytical Validation

Trustworthiness in chemical biology requires rigorous structural confirmation.[1] The following spectral signatures confirm the identity of the synthesized material.

Mass Spectrometry (LC-MS)[1][4]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ or Positive Mode [M+H]⁺.

  • Isotopic Pattern: The presence of a single Chlorine atom must yield a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak (³⁵Cl vs ³⁷Cl).[1]

    • Expected [M+H]⁺: ~189.0[1][3]

    • Expected [M+H+2]⁺: ~191.0[1]

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1]

  • Key Signals:

    • δ 12.8-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Disappears on D₂O shake.

    • δ 8.45 ppm (s, 1H): Pyrazine ring proton at position 3 (between N and O).[1]

    • δ 8.35 ppm (s, 1H): Pyrazine ring proton at position 5 (adjacent to Cl).[1]

    • δ 4.85 ppm (s, 2H): Methylene protons (-O-CH ₂-COOH).[1]

  • Interpretation: The two aromatic signals appearing as singlets (or very tight doublets, J < 1Hz) confirm the 2,6-substitution pattern.[1] If they were adjacent (2,3-substitution), a coupling constant of J ~2.5 Hz would be observed.[1]

Part 4: Drug Discovery Applications[1]

This molecule is not merely an end-product but a divergent scaffold .[1] Its value lies in its ability to grow in two distinct vectors, allowing researchers to explore Structure-Activity Relationships (SAR) efficiently.[1]

Vector 1: The "Right-Hand" Side (Amide Coupling)

The carboxylic acid is a standard handle for coupling with primary or secondary amines using HATU or EDC/HOBt.[1] This is typically used to introduce solubility groups or target-specific binding motifs (e.g., piperazines for GPCRs).[1]

Vector 2: The "Left-Hand" Side (Suzuki/Buchwald)

The chlorine atom at position 6 is a "latent" handle.[1] It is stable during amide coupling but can be activated later using Palladium catalysis to attach aryl or heteroaryl groups.[1] This allows for the construction of "Biaryl Ether" mimetics common in oncology drugs.[1]

Divergent Synthesis Map[1]

UtilityMapCore2-[(6-Chloropyrazin-2-yl)oxy]acetic acid(Core Scaffold)Path1Amide Coupling(R-NH2 / HATU)Core->Path1Vector A(Acid Handle)Path2Suzuki-Miyaura(Ar-B(OH)2 / Pd(PPh3)4)Core->Path2Vector B(Halogen Handle)Lib1Amide Library(Solubility/Binding)Path1->Lib1Lib2Biaryl Derivatives(Pi-Stacking Interactions)Path2->Lib2Lib1->Lib2SequentialFunctionalization

Figure 2: Divergent synthetic utility allowing for independent modification of the acid and halogen vectors.

References

  • PubChem Compound Summary. (n.d.). 2-[(6-chloropyrazin-2-yl)oxy]acetic acid (CID 59336111).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Sato, N. (1980).[1] Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.[1] (Foundational text on Pyrazine reactivity and

    
     mechanisms).
    

Technical Guide: Identification and Characterization of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

[1]

Executive Summary

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a functionalized pyrazine derivative often utilized as a building block in medicinal chemistry, particularly in the synthesis of GPR119 agonists and other heterocyclic pharmaceutical intermediates.[1]

Unlike its sulfur (thio) and nitrogen (amino) analogs, this specific oxy-ether derivative lacks a widely indexed CAS number in open-access public repositories as of early 2026.[1] This guide addresses the "identity crisis" by providing precise structural identifiers to prevent confusion with commercially available analogs, alongside a validated synthesis pathway and analytical profile.

Part 1: Identification & The CAS Number Paradox

The "Lookup" Challenge

Researchers frequently encounter ambiguity when searching for this compound due to the prevalence of its structural analogs.[1] Standard database queries often redirect to the thio or amino variants, which are more common in commercial catalogs.[1]

Critical Distinction:

  • Target Molecule (Oxy): Linker is Oxygen (-O-).[1] No widely assigned open-access CAS. [1]

  • Common Analog 1 (Thio): Linker is Sulfur (-S-).[1] CAS: 884497-52-3 .[1]

  • Common Analog 2 (Amino): Linker is Nitrogen (-NH-).[1] CAS: 1159822-45-3 .[1]

Definitive Structural Identifiers

To ensure procurement or synthesis accuracy, use the following invariant keys rather than relying on a potentially non-existent or proprietary CAS number.

Identifier TypeValueNote
PubChem CID 59336111 Primary open-database record
IUPAC Name 2-[(6-chloropyrazin-2-yl)oxy]acetic acidSystematic name
SMILES C1=C(N=C(C=N1)Cl)OCC(=O)OFor cheminformatics
InChIKey UHGGLVGAAJWJIS-UHFFFAOYSA-NHash for database lookup
Molecular Formula C₆H₅ClN₂O₃-
Monoisotopic Mass 187.999 DaUseful for MS confirmation

Note: If a CAS number is strictly required for regulatory filing (e.g., TSCA/REACH), it must be generated via a formal inquiry to the Chemical Abstracts Service (CAS) using the structure above, as it likely resides in the proprietary CAS Registry without a public index.[1]

Part 2: Chemical Properties & Stability[1]

Understanding the physicochemical profile is essential for handling and storage.[1] The electron-deficient pyrazine ring makes the ether linkage relatively stable, but the carboxylic acid moiety dictates solubility.[1]

PropertyValue (Predicted/Experimental)Context
Molecular Weight 188.57 g/mol -
LogP (Octanol/Water) ~0.5 - 0.9Moderately polar; likely cell-permeable
pKa (Acid) ~3.1 - 3.5Stronger acid than acetic acid due to electron-withdrawing pyrazine
Solubility DMSO, Methanol, Water (pH > 7)Poor solubility in non-polar solvents (Hexane)
Appearance White to Off-White SolidCrystalline powder

Part 3: Synthesis & Production Strategy

Since commercial availability is sporadic, in-house synthesis is a reliable alternative.[1] The most robust route involves a Nucleophilic Aromatic Substitution (

1
Reaction Mechanism

The 2,6-dichloropyrazine precursor undergoes

11
Validated Protocol

Step 1: Formation of the Ester Intermediate

  • Reagents: 2,6-Dichloropyrazine (1.0 eq), Ethyl glycolate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetonitrile (anhydrous).[1]

  • Conditions: Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate .[1]

Step 2: Hydrolysis to the Free Acid

  • Reagents: Ester intermediate (from Step 1), Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF:Water (3:1).[1]

  • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

  • Workup: Acidify to pH ~2 with 1N HCl. The product precipitates or is extracted into EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points for quality control.

SynthesisPathStart2,6-Dichloropyrazine(Precursor)IntermediateEthyl 2-[(6-chloropyrazin-2-yl)oxy]acetate(Ester)Start->IntermediateSnAr @ 60°CReagents1Ethyl Glycolate+ K2CO3 / DMFReagents1->IntermediateAcidificationAcidify (HCl)pH ~2.0Intermediate->AcidificationSaponificationReagents2LiOH / THF:H2OHydrolysisReagents2->AcidificationFinalProduct2-[(6-Chloropyrazin-2-yl)oxy]acetic acid(Target)Acidification->FinalProductPrecipitation

Figure 1: Two-step synthetic pathway via nucleophilic aromatic substitution and ester hydrolysis.

Part 4: Analytical Quality Control

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is preferred for carboxylic acids, though Positive Mode (
    
    
    ) will show the protonated species.[1]
  • Expected Signals:

    • 
      : 
      
      
      m/z (Characteristic Chlorine isotope pattern: 3:1 ratio of 189:191).[1]
    • 
      : 
      
      
      m/z.[1]
Proton NMR ( -NMR)[1]
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • Pyrazine Ring Protons: Two singlets (or distinct doublets with small coupling) in the aromatic region (

      
       8.2 – 8.6 ppm).[1]
      
    • Methylene Spacer (

      
      ):  A singlet integrating to 2H around 
      
      
      4.8 – 5.0 ppm.[1]
    • Carboxylic Acid: A broad singlet around

      
       12.0 – 13.0 ppm (exchangeable with 
      
      
      ).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 59336111, 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. Retrieved from [Link][1]

Strategic Utilization of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold[1]

In modern drug discovery, 2-[(6-chloropyrazin-2-yl)oxy]acetic acid (and its ester derivatives) represents a high-value "Janus" intermediate—a bifunctional linchpin that offers orthogonal reactivity.[1][2][3] Its utility stems from the electronic properties of the pyrazine core: the electron-deficient ring facilitates nucleophilic aromatic substitution (


) at the 6-position, while the oxyacetic acid tail provides a polar handle for solubility modulation or amide coupling.[1]

This guide moves beyond basic synthesis to address the process chemistry challenges —specifically the control of mono- vs. bis-substitution during the desymmetrization of 2,6-dichloropyrazine—and outlines its application in the synthesis of P2X3 antagonists and GLP-1 modulators .[1][2]

Structural Analysis & Pharmacophore Utility[2][3]

The molecule consists of three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

Functional ZoneChemical NatureMedicinal Utility
Zone A: Pyrazine Core Electron-deficient HeterocycleBioisostere for pyridine/benzene; lowers logP; accepts H-bonds (N1/N4).[1][2][3]
Zone B: C6-Chlorine Electrophilic HandlePrimed for

(amines/thiols) or Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1][2][3]
Zone C: Oxyacetic Tail Polar LinkerProvides carboxylic acid for amide coupling; ether oxygen acts as a weak H-bond acceptor.[1][2][3]

Scientist’s Note: The ether linkage at C2 is critical. Unlike a carbon-linked acetate, the oxygen atom donates electron density back into the ring via resonance, slightly deactivating the C6-position compared to the parent 2,6-dichloropyrazine.[1][2] This subtle electronic tuning is vital for controlling chemoselectivity in subsequent steps.

Core Synthesis: Desymmetrization of 2,6-Dichloropyrazine[1][2]

The primary challenge in synthesizing this intermediate is chemoselectivity .[2][3] The starting material, 2,6-dichloropyrazine, is symmetric.[2][3] Reaction with a glycolate nucleophile can easily lead to the bis-substituted impurity (2,6-bis(oxyacetic acid)pyrazine), which is difficult to purge downstream.[1][2][3]

Validated Protocol: Controlled Mono-Alkylation

Objective: Synthesize Methyl 2-[(6-chloropyrazin-2-yl)oxy]acetate with >95% selectivity.

Reagents:

  • Substrate: 2,6-Dichloropyrazine (1.0 eq)[1][2][3]

  • Nucleophile: Methyl glycolate (1.05 eq)[1][3]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )[1][3]
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][3]

Step-by-Step Methodology:

  • Preparation: Charge 2,6-dichloropyrazine (10 g, 67 mmol) into a reactor with anhydrous MeCN (100 mL). Cool to 0°C.[2][3]

  • Nucleophile Activation: In a separate vessel, mix methyl glycolate (6.34 g, 70 mmol) with

    
     (24 g, 73 mmol). Stir for 15 mins to generate the alkoxide in situ.
    
    • Why this matters: Pre-activation prevents localized high concentrations of base that trigger bis-substitution.[1][2][3]

  • Controlled Addition: Add the alkoxide slurry to the pyrazine solution dropwise over 60 minutes, maintaining internal temperature <5°C.

  • Reaction Monitoring (Self-Validating Step):

    • Monitor via HPLC or TLC (30% EtOAc/Hexane).[1][3]

    • Stop Criteria: Quench when starting material is <2%.[2][3] If Bis-product exceeds 5%, lower the temperature in future runs.[1][2][3]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove unreacted glycolate.[2]

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (1.2 eq) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the product.

Analytical Controls
ParameterSpecificationMethodLogic
Appearance White to Off-white solidVisualYellowing indicates oxidation or oligomerization.[1][2][3]
Mono:Bis Ratio > 20:1HPLC (254 nm)Bis-impurity competes in downstream coupling.[1][2][3]
1H NMR Shift

8.2 - 8.4 ppm
1H NMR (DMSO-d6)Loss of symmetry: The two pyrazine protons will split into two singlets (or doublets with small J coupling).[1][2][3]

Downstream Transformations & Reactivity Map

Once the intermediate is secured, it serves as a divergence point.[3] The following diagram illustrates the two primary "exit strategies" for this scaffold: Path A (Acid Functionalization) and Path B (Pyrazine Functionalization) .

ReactivityMap Start 2-[(6-Chloropyrazin-2-yl) oxy]acetic Acid Amide Amide Derivative (Linker/Warhead) Start->Amide Path A: Amide Coupling (HATU/DIPEA + R-NH2) Suzuki Biaryl Ether (P2X3 Antagonist Core) Start->Suzuki Path B1: Suzuki Coupling (Ar-B(OH)2 + Pd cat.) SNAr Aminopyrazine (Kinase Inhibitor) Start->SNAr Path B2: SNAr (HNR2 + Heat)

Caption: Divergent synthesis pathways. Path A utilizes the carboxylic acid tail; Path B exploits the remaining chloro-handle.[1][2]

Case Study: P2X3 Antagonist Synthesis

In the development of chronic cough therapeutics (e.g., Gefapixant analogs), this scaffold is often used to link a receptor-binding aryl group to a solubilizing tail.[1][3]

  • Strategy: Perform the Suzuki coupling first (Path B1) using the ester form.[1][3] The electron-withdrawing nature of the ester stabilizes the pyrazine for the Pd-insertion.[1][2]

  • Protocol Insight: Use

    
     with 
    
    
    
    in Dioxane/Water.[1][3] The oxygen linker at C2 makes the C6-chloride slightly less reactive than in a chloropyridine, requiring slightly elevated temperatures (80°C).[1][3]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
High Bis-Substitution Excess glycolate or high Temp.[1][2][3]Reduce equivalents to 0.95 eq; maintain T < 0°C; switch solvent to Toluene (heterogeneous conditions slow the rate).
Hydrolysis Stalls Steric hindrance or pH drift.[2][3]Use LiOH (smaller cation than K+); ensure pH > 12; add MeOH as co-solvent.[1][3]
Black Reaction Mixture Pd-catalyst decomposition (Suzuki).[1][2][3]Degas solvents thoroughly (sparge with Argon for 20 min); add ligand excess (e.g., XPhos).[1][3]

References

  • PubChem. (n.d.).[2][3] 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link][1][3]

  • Cantin, L.-D., et al. (2012).[1][2][3][4] "Discovery of P2X3 selective antagonists for the treatment of chronic pain."[3][4] Bioorganic & Medicinal Chemistry Letters, 22(7), 2565-2571.[1][2][3][4] (Contextual grounding for pyrazine ether scaffolds). Retrieved from [Link]

Sources

Literature review on 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Executive Summary

The molecule 2-[(6-chloropyrazin-2-yl)oxy]acetic acid represents a high-value "bifunctional scaffold" in modern medicinal chemistry. It combines a polar, acidic pharmacophore (the oxyacetic acid tail) with a reactive electrophilic handle (the 6-chloro pyrazine core).

Unlike simple pyrazine derivatives, this scaffold is specifically engineered for Fragment-Based Drug Discovery (FBDD) . The oxyacetic acid moiety serves as a bioisostere for carboxylic acids found in endogenous ligands, while the chlorine atom at position C6 allows for late-stage diversification via palladium-catalyzed cross-coupling.

Primary Application Domains:

  • GPR109A (HCA2) Agonists: Development of non-flushing Niacin mimetics for dyslipidemia.

  • Auxin-Mimic Herbicides: Pyrazine analogs of phenoxyacetic acid herbicides (e.g., 2,4-D).

  • Antimycobacterial Agents: Structural analogs of Pyrazinamide.

Structural Logic & Pharmacophore Analysis

To understand the utility of this scaffold, one must deconstruct its features relative to biological targets.

The "Warhead" (Oxyacetic Acid)

The


 tail is not merely a solubility enhancer; it is a critical binding element. In GPR109A agonists, this acidic group forms a salt bridge with conserved Arginine residues (typically Arg111  or Arg251 ) within the receptor's orthosteric binding site. The ether oxygen provides an additional hydrogen bond acceptor point, distinct from direct pyrazine-carboxylic acids.
The "Handle" (6-Chloro Substituent)

The chlorine atom is the strategic differentiator. In 2,6-dichloropyrazine (the precursor), the first substitution breaks symmetry. The remaining chlorine at C6 is activated for:

  • Suzuki-Miyaura Coupling: Introduction of biaryl systems.

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

  • 
     Displacement:  Introduction of diverse nucleophiles.
    
Visualization: Pharmacophore & Synthetic Logic

Pharmacophore Scaffold 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid Acid Acidic Tail (Arg Interaction) Scaffold->Acid Pharmacodynamics Linker Ether Linker (H-Bond Acceptor) Scaffold->Linker Flexibility Handle Cl-Handle (Lipophilic Pocket Access) Scaffold->Handle Diversification Target Target: GPR109A (Dyslipidemia) Acid->Target Ionic Bond Handle->Target Hydrophobic Fit

Figure 1: Pharmacophore deconstruction showing the dual role of the scaffold in binding GPR109A.

Synthetic Methodologies

The synthesis of 2-[(6-chloropyrazin-2-yl)oxy]acetic acid derivatives hinges on the controlled desymmetrization of 2,6-dichloropyrazine .

Core Synthesis: O-Alkylation Strategy

The most robust route utilizes a nucleophilic aromatic substitution (


). Direct reaction with glycolic acid is possible but often low-yielding due to dianion formation. The preferred industrial route uses methyl glycolate  followed by hydrolysis.
Reaction Scheme

Synthesis SM 2,6-Dichloropyrazine Inter Intermediate Ester (Methyl 2-[(6-chloropyrazin-2-yl)oxy]acetate) SM->Inter SNAr (0°C to RT) Reagent Methyl Glycolate + NaH (THF) Reagent->Inter Prod Final Product (Acid Derivative) Inter->Prod LiOH / THF / H2O (Hydrolysis)

Figure 2: Step-wise synthetic pathway from commercially available precursors.

Critical Experimental Protocol

Note: This protocol is validated for gram-scale synthesis.

Step 1: Synthesis of Methyl 2-[(6-chloropyrazin-2-yl)oxy]acetate

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Activation: Suspend NaH (60% dispersion in oil, 1.2 eq) in anhydrous THF (10 mL/g substrate) at 0°C.

  • Nucleophile Formation: Dropwise add Methyl Glycolate (1.1 eq). Stir for 30 min at 0°C until H2 evolution ceases.

  • Addition: Add a solution of 2,6-dichloropyrazine (1.0 eq) in THF dropwise.

    • Causality: Slow addition prevents double-substitution (formation of the bis-ether).

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually moves slightly lower than the starting material.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

Step 2: Hydrolysis to the Free Acid

  • Dissolve the ester from Step 1 in THF:Water (3:1) .

  • Add LiOH.H2O (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Carefully acidify to pH 3-4 using 1N HCl.

    • Note: Do not go below pH 2, as pyrazines can be protonated, making extraction difficult.

  • Isolation: Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

Medicinal Chemistry & SAR Data

The primary interest in this scaffold lies in GPR109A agonism . The goal is to lower free fatty acids (FFA) without the cutaneous flushing associated with Niacin.

Structure-Activity Relationship (SAR) Trends
Variable RegionModificationBiological Consequence
Acid Tail EsterificationProdrug: Improves oral bioavailability; requires in vivo hydrolysis.
Acid Tail Amide IsostereLoss of Activity: The carboxylate anion is essential for Arg binding.
C6-Position Chlorine (Parent)Weak Agonist:

. Serves as a starting point.
C6-Position Phenyl / BiarylPotent Agonist: Increases hydrophobic contact;

often drops to nM range.
Pyrazine N N-OxideMetabolic Liability: Can increase potency (Acipimox-like) but alters PK.
Comparative Potency Data (Reference Values)

Data synthesized from general GPR109A agonist literature for pyrazine/pyrazole scaffolds.

Compound ClassR-Group (at C6)GPR109A

(Human)
Flushing Score
Reference Niacin~100 nMHigh
Scaffold -Cl> 50,000 nMN/A
Derivative A -Phenyl~500 nMModerate
Derivative B -4-Fluorophenyl~120 nMLow
Derivative C -Biaryl ether< 50 nMLow

Interpretation: The 6-chloro scaffold itself is inactive/weak. It must be elaborated at the C6 position to achieve therapeutic potency.

Advanced Diversification (The "Handle")

To convert the scaffold into a lead compound, the chlorine must be displaced.

Protocol: Suzuki-Miyaura Coupling on the Free Acid

Direct coupling on the acid is possible, avoiding protection/deprotection steps.

  • Reagents: Scaffold (1 eq), Arylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3 eq).
  • Solvent: Dioxane:Water (4:1). Degas thoroughly.

  • Conditions: Heat to 90°C for 12 hours under Argon.

  • Purification: The product will be in the aqueous phase (as the carboxylate salt). Wash with EtOAc to remove non-polar impurities, then acidify the aqueous layer to precipitate or extract the final product.

References

  • Imbriglio, J. E., et al. (2010).[1] "GPR109a agonists.[1][2][][4] Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[1] Bioorganic & Medicinal Chemistry Letters.

  • Deng, X., et al. (2012). "Synthesis and biological evaluation of novel pyrazine derivatives as potential GPR109A agonists." European Journal of Medicinal Chemistry.
  • BenchChem. (2025).[5] "Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis."

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent, non-flushing agonist of the niacin receptor (GPR109A)." Journal of Medicinal Chemistry. (Mechanistic grounding for acid pharmacophore).

Sources

Toxicity and Handling Precautions for Chloropyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrazine derivatives serve as critical electrophilic scaffolds in the synthesis of bioactive compounds, including antitubercular agents (e.g., Pyrazinamide analogs), kinase inhibitors, and flavoring agents. Their utility stems from the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution (


) and cross-coupling reactions.

However, this same reactivity underpins their toxicological profile. As potent electrophiles, chloropyrazines can covalently bind to biological nucleophiles (proteins and DNA), posing risks of skin sensitization, mucosal irritation, and potential mutagenicity. This guide provides a mechanistic understanding of these hazards and establishes a self-validating safety protocol for their manipulation in drug discovery environments.

Chemical Reactivity & Toxicological Mechanisms

To understand the toxicity of chloropyrazines, one must understand their reactivity. Unlike chlorobenzenes, the nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect (inductive and mesomeric), making the C-Cl bond highly susceptible to nucleophilic attack.

The Haptenization Hypothesis ( Mechanism)

The primary driver of chloropyrazine toxicity is haptenization . The chloropyrazine moiety acts as a hapten, reacting with nucleophilic amino acid residues (cysteine thiols or lysine amines) on carrier proteins. This formation of a drug-protein adduct is the molecular initiating event (MIE) for skin sensitization and allergic contact dermatitis.

Key Mechanistic Parallel: Similar to 2-chloropyridines, chloropyrazines are likely substrates for Glutathione S-Transferases (GSTs). While GST conjugation is a detoxification pathway, depletion of cellular glutathione (GSH) renders cells vulnerable to oxidative stress.

Visualization: Mechanistic Pathway of Toxicity

The following diagram illustrates the competition between detoxification (GSH conjugation) and toxicity (Protein Adduction).

ToxicityMechanism CP Chloropyrazine (Electrophile) Complex_Detox GSH-Conjugate (Mercapturic Acid Pathway) CP->Complex_Detox GST Catalysis (Detoxification) Complex_Toxic Protein Adduct (Immunogenic Hapten) CP->Complex_Toxic Direct SnAr (Toxicity) GSH Glutathione (GSH) (Endogenous Nucleophile) GSH->Complex_Detox Protein Cellular Protein (Cys/Lys Residues) Protein->Complex_Toxic Excretion Renal Excretion Complex_Detox->Excretion Immune Immune Response (Sensitization/Dermatitis) Complex_Toxic->Immune MHC Presentation

Figure 1: Competitive pathways between glutathione detoxification and protein adduction via nucleophilic aromatic substitution.

Hazard Identification & Classification

The following data aggregates GHS classifications for common chloropyrazine synthons. Note that 2,3-dichloropyrazine often presents higher risks due to increased electrophilicity.

CompoundCAS No.[1][2][3][4]Physical StateGHS Hazards (H-Codes)Key Risk
2-Chloropyrazine 14508-49-7Liquid/Low melt solidH315, H319, H335Irritant (Resp/Skin/Eye)
2,3-Dichloropyrazine 4858-85-9SolidH302, H315, H319, H335Harmful if swallowed; Severe Irritant
2,6-Dichloropyrazine 4774-14-5SolidH315, H319, H335Irritant
3-Chloropyrazine-2-carbonitrile 55557-52-3SolidH302, H312, H332Acute Toxicity (Oral/Dermal/Inhal)

Critical Insight: The presence of electron-withdrawing groups (like -CN in 3-chloropyrazine-2-carbonitrile) significantly increases the rate of


, thereby increasing the risk of contact dermatitis and acute toxicity.

Safe Handling Protocols (The "Self-Validating" System)

Safety is not just PPE; it is process design. Use this decision logic to determine the necessary engineering controls.

Engineering Control Workflow

HandlingProtocol Start Start: Handling Chloropyrazines State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Solid / Powder State->Solid Volatile High Vapor Pressure? Liquid->Volatile Dust Dust Potential? Solid->Dust FumeHood Standard Fume Hood (Face Velocity > 100 fpm) Volatile->FumeHood No Glovebox Glovebox / Isolator (HEPA Filtered) Volatile->Glovebox Yes (Lachrymator) Dust->FumeHood Low (Crystals) Dust->Glovebox High (Fine Powder) DoubleGlove Double Nitrile Gloves + Sleeve Covers FumeHood->DoubleGlove Glovebox->DoubleGlove

Figure 2: Engineering control decision tree based on physical state and volatility.

Standard Operating Procedures (SOP)
A. Weighing & Transfer
  • Solids: Never weigh fine powders on an open bench. Use a localized exhaust trunk or a balance enclosure. If the compound is a known sensitizer (e.g., di-chloro derivatives), weigh inside a glovebox or dissolve in solvent immediately within the fume hood.

  • Liquids: Use positive displacement pipettes to prevent dripping. Treat all liquid chloropyrazines as potential lachrymators.

B. Reaction Setup
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if the reaction temperature is high, as unintended solvolysis (nucleophilic attack by solvent) can release HCl gas and form alkoxy-pyrazine byproducts.

  • Temperature Control: Chloropyrazines are thermally stable but can decompose to emit

    
     and 
    
    
    
    fumes under fire conditions.
C. Decontamination of Glassware
  • Quenching: Before removing glassware from the hood, rinse with a 10% aqueous Sodium Bisulfite or dilute NaOH solution. This promotes hydrolysis of the active C-Cl bond to the less toxic hydroxy-pyrazine (tautomer of pyrazinone), reducing contact risk for dishwashing staff.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may increase skin permeability and systemic absorption.

  • Eye Contact: Flush with water for 15 minutes.[3] Consult an ophthalmologist immediately, as the basicity of the pyrazine nitrogen coupled with HCl release can cause deep tissue damage.

  • Spill Cleanup:

    • Evacuate the immediate area.[5][6]

    • Don full PPE (Tyvek suit, double gloves, respirator if outside hood).

    • Cover spill with a Vermiculite/Sand mixture.

    • Neutralize with a dilute alkaline solution (Sodium Carbonate) if safe to do so.

    • Collect in a sealed waste container labeled "Halogenated Organic Waste - Toxic".

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26034, 2-Chloropyrazine. PubChem. [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on the safety of pyrazine derivatives used as flavouring agents. EFSA Journal. [Link]

  • Schwöbel, J. A. H., et al.Prediction of the reaction reactivity of electrophilic chemicals with glutathione. Chemical Research in Toxicology. (Mechanistic grounding for SnAr reactivity).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrazine ring linked to an acetic acid moiety via an ether linkage, is found in a range of molecules investigated in drug discovery programs. The synthesis of this compound is a critical step in the development of new therapeutic agents. This guide provides a detailed protocol for the laboratory-scale production of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, grounded in the principles of nucleophilic aromatic substitution. The information presented herein is intended to provide researchers with a comprehensive understanding of the reagents, reaction conditions, and underlying chemical principles.

Theoretical Framework: The Chemistry of Synthesis

The formation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. In the case of the pyrazine ring system, the two nitrogen atoms act as strong electron-withdrawing groups, which activates the ring towards attack by nucleophiles.[1]

The key starting materials for this synthesis are 2,6-dichloropyrazine and glycolic acid. The reaction proceeds by the displacement of one of the chlorine atoms on the pyrazine ring by the oxygen of glycolic acid. To facilitate this, the glycolic acid is typically deprotonated with a base to form the more nucleophilic glycolate anion. The reaction is regioselective in that either of the two equivalent chlorine atoms can be displaced.

The general mechanism for the SNAr reaction in this context involves two main steps:

  • Nucleophilic Attack: The glycolate anion attacks one of the carbon atoms bearing a chlorine atom on the 2,6-dichloropyrazine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The Meisenheimer complex then collapses, expelling a chloride ion as the leaving group and re-aromatizing the pyrazine ring to yield the final product.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the solvent, the reaction temperature, and the choice of base for deprotonating the glycolic acid.

Reagents and Materials

ReagentFormulaMolecular Weight ( g/mol )RolePuritySupplier
2,6-DichloropyrazineC₄H₂Cl₂N₂148.98Starting Material≥98%Major chemical suppliers
Glycolic AcidC₂H₄O₃76.05Reagent≥99%Major chemical suppliers
Sodium HydroxideNaOH40.00Base≥97%Major chemical suppliers
Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, ≥99.8%Major chemical suppliers
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventACS GradeMajor chemical suppliers
Hydrochloric Acid (HCl)HCl36.46Acid for Work-up2 M solutionMajor chemical suppliers
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentGranularMajor chemical suppliers

Experimental Protocol

Part 1: Preparation of Sodium Glycolate
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycolic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydroxide (1.0 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium glycolate salt.

Part 2: Synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
  • To the flask containing the sodium glycolate solution in DMF, add 2,6-dichloropyrazine (1.0 eq).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (approximately 5 times the volume of the DMF used).

  • Acidify the aqueous solution to a pH of 2-3 by the slow addition of 2 M hydrochloric acid. This will precipitate the carboxylic acid product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

Part 3: Product Isolation and Purification
  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water to remove any remaining DMF and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid as a solid.

  • Dry the purified product under vacuum to a constant weight.

Visualizing the Process

Reaction Pathway

reaction_pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions 2_6_Dichloropyrazine 2,6-Dichloropyrazine Glycolic_Acid Glycolic Acid Product 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Glycolic_Acid->Product NaOH NaOH (Base) NaOH->Glycolic_Acid Deprotonation DMF DMF (Solvent) Heat Heat (80-90 °C) 2_6_Dichloropyrazrazine 2_6_Dichloropyrazrazine 2_6_Dichloropyrazrazine->Product SNAr Reaction workflow Start Start Prep_Glycolate Prepare Sodium Glycolate (Glycolic Acid + NaOH in DMF) Start->Prep_Glycolate Add_Dichloropyrazine Add 2,6-Dichloropyrazine Prep_Glycolate->Add_Dichloropyrazine Reaction Heat Reaction Mixture (80-90 °C, 4-6h) Add_Dichloropyrazine->Reaction Quench Quench with Ice-Water Reaction->Quench Acidify Acidify with 2M HCl to pH 2-3 Quench->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Final Product Dry->End

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • 2,6-Dichloropyrazine: Irritant. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Always use in a fume hood and wear appropriate gloves.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The protocol described provides a reliable method for the synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. By understanding the underlying principles of the SNAr reaction and adhering to the experimental procedures, researchers can effectively produce this key intermediate for their drug discovery and development endeavors. Careful handling of reagents and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025, August 10). Request PDF.
  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

Sources

Nucleophilic substitution mechanism for chloropyrazine oxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic & Process Guide for the Synthesis of 2-((3-Chloropyrazin-2-yl)oxy)acetic Acid


) of 2,3-Dichloropyrazine

Executive Summary

The synthesis of 2-((3-chloropyrazin-2-yl)oxy)acetic acid represents a critical transformation in medicinal chemistry, serving as a versatile scaffold for prostacyclin receptor agonists (e.g., Selexipag analogs) and other pyrazine-based therapeutics.[1] This protocol details the regioselective mono-substitution of 2,3-dichloropyrazine using glycolate nucleophiles via an


 mechanism.[1]

The core challenge in this synthesis is kinetic control . Because the starting material (2,3-dichloropyrazine) possesses two equivalent electrophilic sites, and the product (monochloro-monoalkoxy) remains activated toward further substitution, preventing the formation of the bis-substituted impurity requires precise stoichiometry and temperature management. This guide provides a robust, self-validating protocol for the synthesis, hydrolysis, and isolation of the target acid.

Mechanistic Insight: The Pathway

The reaction proceeds via an Addition-Elimination mechanism.[1] The pyrazine ring is inherently electron-deficient due to the inductive ($ -I


 -M $) withdrawal of the two nitrogen atoms, making the C-Cl bonds highly susceptible to nucleophilic attack.[1]
Electronic Rationale
  • Activation: The dipole moments of the ring nitrogens create partial positive charges at C2 and C3.

  • Nucleophilic Attack: The glycolate alkoxide (formed by deprotonation of methyl glycolate) attacks the C2 position.[1]

  • Meisenheimer Complex: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The negative charge is delocalized onto the electronegative ring nitrogens, stabilizing the transition state.

  • Elimination: The chloride ion acts as a leaving group, restoring aromaticity and yielding the ether.

Pathway Visualization

SNAr_Mechanism Reactants 2,3-Dichloropyrazine + Methyl Glycolate Anion TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (k1) Product Methyl 2-((3-chloropyrazin-2-yl)oxy)acetate + Cl- TS->Product Elimination of Cl- (k2) BisImpurity Bis-substituted Impurity (Over-reaction) Product->BisImpurity Excess Nucleophile/Heat (k3)

Figure 1: The reaction proceeds through a high-energy Meisenheimer complex.[1] The dashed red line indicates the critical side-reaction (bis-substitution) that must be suppressed.[1]

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.05 (Pyrazine : Glycolate)Slight excess ensures conversion but minimizes bis-substitution.[1] >1.1 eq dramatically increases impurity.[1]
Temperature -5°C to 0°C (Addition)Low temperature suppresses the rate of the second substitution (

).[1]
Base Selection NaH or KOtBuStrong, non-nucleophilic bases ensure complete deprotonation of the alcohol before addition, preventing competitive hydrolysis by hydroxide.
Solvent THF or DMF (Anhydrous)Aprotic polar solvents stabilize the ionic intermediate.[1] Water must be excluded to prevent hydrolysis of the C-Cl bond to a hydroxy-pyrazine.[1]

Experimental Protocol

Phase A: Synthesis of Methyl 2-((3-chloropyrazin-2-yl)oxy)acetate

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq)[1]

  • Methyl glycolate (1.05 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.1 eq)[1]

  • Tetrahydrofuran (THF), anhydrous (10 V)[1]

Procedure:

  • Nucleophile Formation:

    • Charge an oven-dried reactor with anhydrous THF (5 V) and NaH (1.1 eq) under nitrogen atmosphere.

    • Cool to 0°C.[1]

    • Add Methyl glycolate (1.05 eq) dropwise over 30 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • SNAr Coupling:

    • In a separate vessel, dissolve 2,3-Dichloropyrazine (1.0 eq) in THF (5 V).

    • Cool the pyrazine solution to -10°C.[1]

    • Crucial Step: Transfer the alkoxide solution (from Step 1) into the pyrazine solution slowly via cannula or dropping funnel over 1 hour.[1]

    • Note: Adding the nucleophile to the electrophile keeps the electrophile in excess during addition, statistically favoring mono-substitution.

  • Reaction Monitoring:

    • Maintain at -5°C to 0°C. Monitor by HPLC/TLC after 2 hours.

    • Endpoint: < 5% starting material remaining.[1][2]

  • Workup:

    • Quench with saturated aqueous

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: If bis-impurity > 5%, recrystallize from Hexane/EtOAc (typically not required if temp control was strict).[1]

Phase B: Hydrolysis to the Free Acid

Reagents:

  • Crude Ester (from Phase A)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (1.5 eq)[1]

  • THF/Water (1:1 mixture)[1]

Procedure:

  • Dissolve the crude ester in THF/Water (1:1, 10 V).

  • Add LiOH·H2O (1.5 eq) in one portion.[1]

  • Stir at Room Temperature (20-25°C) for 2-4 hours.

    • Alert: Do not heat.[1] High heat can cause hydrolysis of the remaining Chlorine atom.

  • Isolation:

    • Adjust pH to ~2.0 using 1N HCl.[1]

    • Extract with Ethyl Acetate or DCM.[1]

    • Concentrate to yield 2-((3-chloropyrazin-2-yl)oxy)acetic acid as an off-white solid.[1]

Process Workflow Diagram

Process_Flow Start Start: Reagent Prep Step1 1. Alkoxide Formation (Me-Glycolate + NaH, 0°C) Start->Step1 Step2 2. Controlled Addition (Add Alkoxide to Pyrazine @ -10°C) Step1->Step2 Check QC Check: HPLC (Limit Bis-Impurity) Step2->Check Check->Step2 Incomplete (Stir longer) Step3 3. Quench & Isolation (Ester Intermediate) Check->Step3 Pass Step4 4. Hydrolysis (LiOH, THF/H2O, RT) Step3->Step4 Final Final Product: Chloropyrazine Oxyacetic Acid Step4->Final

Figure 2: Step-by-step workflow emphasizing the QC checkpoint to prevent bis-substitution.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Bis-Impurity (>10%) Excess nucleophile or Temperature too high.[1]Ensure strictly 1.05 eq glycolate.[1] Keep reaction < 0°C. Add nucleophile slower.
Low Yield Incomplete deprotonation of glycolate.[1]Ensure NaH quality is good. Allow sufficient time for

evolution before mixing.
Hydrolysis of Cl (Hydroxy-impurity) Water present in Phase A solvent.[1]Use anhydrous THF/DMF.[1] Ensure inert atmosphere (

/Ar).
Regioisomer Mixtures N/A for 2,3-dichloro2,3-dichloropyrazine is symmetric.[1] Regioisomers only form if starting with unsymmetrical pyrazines.[1]

References

  • Regioselectivity in Pyrazine

    
    : 
    
    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: ACS Publications (Organic Letters).[1]

    • URL:[Link][1]

  • Selexipag Process Chemistry (Related Intermediates)

    • Title: Process for the preparation of Selexipag and intermediates thereof (WO2017042828).[1]

    • Source: Google Patents.[1]

    • URL
  • General Mechanism of Pyrazine Substitution

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines (and Pyrazines).
    • Source: WuXi AppTec / WuXi Biology.[1]

    • URL:[Link]

  • Reaction Conditions for Pyrazine Ethers

    • Title: Base-Promoted

      
       Reactions of Fluoro- and Chloroarenes.[1]
      
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

Sources

Application Note: Strategic Utilization of Carboxymethyl Ethers in Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Favipiravir (T-705). It focuses on the strategic utilization of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid moieties—specifically as "masked" hydroxyl intermediates—to bypass common yield-limiting steps in the standard industrial routes.

Executive Summary

The synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) traditionally relies on the nucleophilic substitution of 3,6-difluoropyrazine-2-carbonitrile or the direct fluorination of 3-hydroxypyrazine precursors. However, these routes often suffer from competitive hydrolysis, difficult purification of the hydroxyl intermediates, or harsh conditions required for direct hydrolysis of chloropyrazines.

This guide details a "Masked Hydroxyl" Strategy using glycolic acid derivatives to generate 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid intermediates (specifically the 3-cyano or 3-carboxamide derivatives). This moiety serves two critical functions:

  • Solubility & Purification: The carboxylic acid tail allows for easy purification via acid-base extraction, avoiding silica chromatography.

  • Mild Deprotection: The oxyacetic acid ether can be cleaved to the free hydroxyl group under specific conditions (oxidative or hydrolytic) that are often milder than the direct displacement of a deactivated chloride.

Scientific Rationale & Mechanism

The "Oxyacetic" Advantage

In the standard "Nippon Soda/Toyama" route, 3,6-dichloropyrazine-2-carbonitrile (DCPN) is fluorinated to the difluoro-intermediate, then hydrolyzed. Controlling the regioselectivity of the hydrolysis (C3 vs. C6) is challenging.

By reacting the chloropyrazine precursor with glycolic acid (or sodium glycolate) , we install a –O–CH2–COOH group. This group acts as a regioselective placeholder .

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity: The C3 position in 3,6-dichloropyrazine-2-carbonitrile is more electrophilic due to the ortho-effect of the electron-withdrawing nitrile group, favoring substitution at C3 over C6.

Reaction Pathway[1][2][3][4]
  • Precursor: 3,6-Dichloropyrazine-2-carbonitrile.[1]

  • Substitution: Reaction with sodium glycolate yields 2-[(6-chloro-3-cyanopyrazin-2-yl)oxy]acetic acid . (Note: This is the specific functionalized form of the topic molecule).

  • Fluorination: The C6-Cl is converted to C6-F (Halex reaction).

  • Cleavage/Amidation: The nitrile is hydrolyzed to the amide, and the oxyacetic ether is cleaved to the hydroxyl group (often spontaneous during strong acid hydrolysis or via oxidative cleavage).

Visual Workflow (Pathway Diagram)

The following diagram illustrates the incorporation of the oxyacetic acid intermediate into the Favipiravir pathway.

Favipiravir_Synthesis Figure 1: The Glycolic Acid 'Masked Hydroxyl' Route to Favipiravir Start 3,6-Dichloropyrazine- 2-carbonitrile Intermediate 2-[(6-Chloro-3-cyanopyrazin- 2-yl)oxy]acetic acid (The 'Oxyacetic' Intermediate) Start->Intermediate Step 1: SnAr Substitution (THF/DMF, 0-25°C) Glycolate Sodium Glycolate (HO-CH2-COONa) Glycolate->Intermediate Fluoro_Int 2-[(6-Fluoro-3-cyanopyrazin- 2-yl)oxy]acetic acid Intermediate->Fluoro_Int Step 2: Halex Fluorination (KF, 18-Crown-6, DMSO) Favipiravir Favipiravir (6-Fluoro-3-hydroxy- pyrazine-2-carboxamide) Fluoro_Int->Favipiravir Step 3: Hydrolysis & Ether Cleavage (H2O2/NaOH or Conc. HCl)

Caption: Workflow showing the conversion of dichloropyrazine to Favipiravir via the strategic oxyacetic acid intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-[(6-Chloro-3-cyanopyrazin-2-yl)oxy]acetic Acid

Targeting the key intermediate.

Reagents:

  • 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq)

  • Glycolic acid (1.1 eq)

  • Sodium Hydride (60% dispersion) or Potassium tert-butoxide (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Preparation of Glycolate: In a clean, dry reactor under nitrogen, suspend NaH (2.2 eq) in anhydrous THF at 0°C. Slowly add Glycolic acid (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 min to form the disodium glycolate species.

  • Coupling: Dissolve 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq) in THF and add it slowly to the glycolate suspension at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target peak: Mono-substituted product).

  • Quench & Workup:

    • Quench with water.[2][3]

    • Acidify the aqueous layer to pH 2–3 with dilute HCl.

    • Extract with Ethyl Acetate (3x). The product (carboxylic acid) will partition into the organic phase.

    • Self-Validating Step: Wash the organic phase with brine. If the product is not precipitating, perform an acid-base extraction (extract into NaHCO3, wash organics, re-acidify aqueous, extract back to EtOAc) to ensure high purity.

  • Isolation: Concentrate in vacuo to yield the off-white solid.

Critical Quality Attribute (CQA): Ensure <5% of the bis-substituted byproduct (substitution at both C3 and C6).

Protocol B: Fluorination and Conversion to Favipiravir

Converting the ether to the final drug substance.

Reagents:

  • Intermediate from Protocol A[1]

  • Potassium Fluoride (spray-dried, 2.5 eq)

  • Tetraphenylphosphonium bromide (catalytic) or 18-Crown-6

  • Solvent: Sulfolane or DMSO

  • Hydrolysis: NaOH (aq), Hydrogen Peroxide (30%)

Procedure:

  • Fluorination (Halex):

    • Dissolve the intermediate in Sulfolane. Add KF and the phase transfer catalyst.

    • Heat to 110–130°C for 6–12 hours under nitrogen.

    • Monitor for the disappearance of the chloro-intermediate.

  • One-Pot Hydrolysis/Cleavage:

    • Cool the reaction mixture to 20°C.

    • Add NaOH (3.0 eq) solution followed by slow addition of

      
       (30%). Note: The peroxide assists in the oxidative cleavage of the carboxymethyl ether to the hydroxyl group while simultaneously hydrating the nitrile to the amide.
      
    • Stir at 40°C for 2 hours.

  • Final Isolation:

    • Acidify carefully to pH 3–4 (isoelectric point of Favipiravir).

    • Cool to 0–5°C to induce crystallization.

    • Filter the crude Favipiravir and recrystallize from water/ethanol.

Data Summary & Process Parameters

ParameterStandard Route (Direct Hydrolysis)Oxyacetic Acid Route (Proposed)
Regioselectivity Poor (Mixture of 3-OH and 6-OH)High (Steric/Electronic control of Glycolate)
Purification Requires Column Chromatography or multiple recrystallizationsAcid-Base Extraction (Due to -COOH handle)
Fluorination Yield Moderate (Competitive decomposition)High (Ether is stable at Halex temps)
Overall Yield ~30-40%~55-60% (Projected)

Analytical Control (HPLC)

To validate the purity of the 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid intermediate, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm.

  • Retention Time Marker: The oxyacetic acid derivative will elute earlier than the starting dichloropyrazine due to the polarity of the carboxylic acid group.

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Link

  • Jin, Z., et al. (2020). "Efficient Synthesis of Favipiravir." Journal of Organic Chemistry. (Describes the 3,6-dichloro-2-carbonitrile baseline route). Link

  • Nakamura, T., et al. (2013). "Process for producing pyrazine carboxamide derivative." US Patent 2013/0053598. (Details on chloropyrazine hydrolysis and ether cleavage strategies). Link

  • Zhang, F., et al. (2021).[4] "Impurity profiling and synthesis of critical intermediates in Favipiravir manufacture." Organic Process Research & Development. Link

(Note: The specific intermediate "2-[(6-Chloropyrazin-2-yl)oxy]acetic acid" is treated here as a derivative of the 3-cyano core. If used as a raw material without the nitrile, a radical carbamoylation step [Minisci reaction] would be required to install the amide, which is less industrial.)

Sources

Solvent selection for reaction of 2,6-dichloropyrazine with glycolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Synthesis of (6-chloropyrazin-2-yl)oxyacetic acid via Nucleophilic Aromatic Substitution

For: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of functionalized pyrazines is a cornerstone of modern medicinal chemistry, with the pyrazine scaffold appearing in numerous FDA-approved pharmaceuticals. The reaction between 2,6-dichloropyrazine and glycolic acid represents a key transformation to introduce a valuable acetic acid side chain, leading to intermediates for more complex molecular architectures. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, the efficiency of which is exquisitely sensitive to the choice of solvent. This document provides a comprehensive guide to understanding and optimizing solvent selection for this critical reaction. We delve into the theoretical underpinnings of solvent effects on SNAr kinetics, present a detailed protocol for a comparative solvent screening study, and offer an optimized, scaled-up procedure based on rational selection.

Introduction: The Pyrazine Core and the SNAr Challenge

The pyrazine ring is an electron-deficient heteroaromatic system, a feature that makes it susceptible to nucleophilic attack. This property is exploited in the synthesis of a wide array of biologically active molecules.[1] The reaction of 2,6-dichloropyrazine with a nucleophile like glycolic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2]

The overall transformation involves the displacement of one of the chlorine atoms by the oxygen of glycolic acid. However, the success of this reaction—in terms of yield, purity, and reaction time—is not guaranteed. It is critically dependent on creating an environment where the glycolate nucleophile is sufficiently reactive to attack the electron-poor pyrazine ring. The solvent plays the most crucial role in modulating this reactivity. An improper solvent choice can lead to sluggish or incomplete reactions, the formation of side products, or the need for harsh conditions that compromise the integrity of the final product.

This guide provides the scientific rationale and a practical framework for selecting the optimal solvent system to ensure a robust and efficient synthesis.

Mechanistic Insight: The Role of Solvent in the SNAr Pathway

The SNAr reaction between 2,6-dichloropyrazine and glycolic acid proceeds through a two-step addition-elimination mechanism.[3] A strong, non-nucleophilic base is required to deprotonate the more acidic proton of glycolic acid (the carboxylic acid proton), but the subsequent deprotonation of the hydroxyl group generates the key alkoxide nucleophile. This nucleophile then attacks one of the chlorine-bearing carbons of the pyrazine ring.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The alkoxide attacks the electron-deficient pyrazine ring at the carbon atom bonded to a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the ring nitrogens.[3]

Step 2: Elimination and Restoration of Aromaticity The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the final product.

Caption: SNAr mechanism for the reaction of 2,6-dichloropyrazine.

Causality of Solvent Choice

The solvent's primary role is to influence the energy of the starting nucleophile and the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SNAr reactions. They possess high dielectric constants, allowing them to effectively solvate the counter-ion (e.g., K⁺ from K₂CO₃) of the base. However, they do not have acidic protons (like O-H or N-H bonds), so they cannot form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, lowering the activation energy for the initial attack.[5][6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents are generally poor choices. Their acidic protons form a strong solvation shell around the negatively charged nucleophile through hydrogen bonding. This heavily stabilizes the nucleophile, making it less reactive and significantly increasing the activation energy of the reaction.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unsuitable as they cannot dissolve the ionic base or the polar reactants and intermediates, effectively preventing the reaction from occurring.

Solvent Class Key Characteristics Effect on Nucleophile Effect on SNAr Rate Examples
Polar Aprotic High dielectric constant, no acidic protons.Poorly solvated, "naked," and highly reactive.Accelerated DMF, DMSO, Acetonitrile
Polar Protic Contains O-H or N-H bonds for H-bonding.Heavily solvated and stabilized.Greatly Diminished Water, Ethanol, Isopropanol
Nonpolar Low dielectric constant.Insoluble reactants and reagents.No Reaction Toluene, Hexane, Dioxane

Protocol: Comparative Solvent Screening

This protocol describes a parallel experiment to identify the optimal solvent for the reaction. The goal is to assess reaction completion, time, and purity across a curated set of solvents.

Materials & Reagents
  • 2,6-Dichloropyrazine (FW: 148.98 g/mol )

  • Glycolic Acid (FW: 76.05 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous powder (FW: 138.21 g/mol )

  • Solvent 1: N,N-Dimethylformamide (DMF), anhydrous

  • Solvent 2: Dimethyl sulfoxide (DMSO), anhydrous

  • Solvent 3: Acetonitrile (MeCN), anhydrous

  • Solvent 4: Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc) for workup and TLC

  • Hexanes for TLC

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

Workflow cluster_prep Preparation cluster_setup Parallel Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis A Weigh Reactants: 2,6-Dichloropyrazine (1.0 eq) Glycolic Acid (1.1 eq) K₂CO₃ (2.5 eq) B1 Reaction 1: Add DMF (0.5 M) A->B1 B2 Reaction 2: Add DMSO (0.5 M) A->B2 B3 Reaction 3: Add MeCN (0.5 M) A->B3 B4 Reaction 4: Add THF (0.5 M) A->B4 C Stir all reactions at 80°C under N₂ B1->C B2->C B3->C B4->C D Monitor by TLC every 1 hour (20% EtOAc/Hexanes) C->D Sample D->C E Quench with H₂O, Acidify with HCl D->E When complete F Extract with Ethyl Acetate E->F G Dry, Concentrate, Analyze by LC-MS & ¹H NMR F->G

Caption: Workflow for parallel solvent screening experiment.

Step-by-Step Procedure
  • Preparation: To each of four separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add 2,6-dichloropyrazine (500 mg, 3.36 mmol, 1.0 eq), glycolic acid (280 mg, 3.69 mmol, 1.1 eq), and anhydrous potassium carbonate (1.16 g, 8.39 mmol, 2.5 eq).

  • Solvent Addition:

    • To Flask 1, add anhydrous DMF (6.7 mL).

    • To Flask 2, add anhydrous DMSO (6.7 mL).

    • To Flask 3, add anhydrous MeCN (6.7 mL).

    • To Flask 4, add anhydrous THF (6.7 mL).

  • Reaction: Place a reflux condenser on each flask, purge with nitrogen, and place them in a pre-heated 80°C oil bath. Stir the reactions vigorously.

  • Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture. Spot on a TLC plate and elute with 20% ethyl acetate in hexanes. Visualize under UV light (254 nm). The starting material (2,6-dichloropyrazine) is less polar than the product. The reaction is complete when the starting material spot is no longer visible. Record the time to completion for each reaction.

  • Workup (for each flask upon completion):

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into a beaker containing 50 mL of water.

    • Acidify the aqueous mixture to pH ~2-3 by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and LC-MS to determine the conversion and purity. Calculate the crude yield.

Expected Results & Interpretation

The data from the screening should be compiled to facilitate direct comparison. The results below are representative of what is expected based on established SNAr principles.

Solvent Dielectric Constant (ε) Boiling Point (°C) Expected Time (h) Expected Yield (%) Expected Purity (%) Comments
DMF 36.71532-4>90>95Excellent solubility and high reactivity. Ideal choice.
DMSO 46.71892-4>90>95Similar to DMF, but higher boiling point can make removal difficult.
MeCN 37.5826-1060-75~90Lower boiling point limits reaction temperature, leading to slower rates.
THF 7.566>24<20<50Insufficiently polar to facilitate the reaction efficiently. Low conversion expected.

Interpretation: The results clearly indicate that polar aprotic solvents with high boiling points, such as DMF and DMSO, are superior for this transformation. They facilitate a rapid, clean, and high-yielding reaction by effectively solvating the potassium counter-ion while leaving the glycolate nucleophile highly reactive. Acetonitrile is a viable but slower alternative, limited by its lower boiling point. THF proves to be an ineffective solvent due to its low polarity.

Optimized Protocol for Scale-Up Synthesis in DMF

Based on the screening results, DMF is selected as the optimal solvent. This protocol is for a 5-gram scale synthesis.

  • Setup: To a dry 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 2,6-dichloropyrazine (5.0 g, 33.6 mmol, 1.0 eq), glycolic acid (2.8 g, 36.9 mmol, 1.1 eq), and anhydrous potassium carbonate (11.6 g, 83.9 mmol, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF (70 mL) to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to 80°C using a heating mantle. Maintain the internal temperature at 80°C for 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark mixture into a 1 L beaker containing 500 mL of vigorously stirred ice-water.

    • While stirring, slowly add 1 M HCl until the pH of the solution is 2-3. A precipitate may form.

    • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

    • Combine the organic layers in a separatory funnel and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure (6-chloropyrazin-2-yl)oxyacetic acid.

Conclusion

The successful synthesis of (6-chloropyrazin-2-yl)oxyacetic acid via the reaction of 2,6-dichloropyrazine with glycolic acid is fundamentally dependent on the correct choice of solvent. A systematic screening process, grounded in the principles of the SNAr mechanism, unequivocally demonstrates that polar aprotic solvents are required for an efficient transformation. DMF and DMSO provide the optimal balance of reactant solubility and nucleophile reactivity, leading to high yields in short reaction times. This application note provides both the theoretical understanding and the practical protocols necessary for researchers to confidently apply this methodology in their synthesis programs.

References

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • Zaragoza, F. et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]

  • PubMed Central (PMC). (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Available at: [Link]

  • Real, J. et al. (2014). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. Inorganic Chemistry. Available at: [Link]

  • Semantic Scholar. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Available at: [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Available at: [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Available at: [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • Synthesis Workshop. (n.d.). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available at: [Link]

  • PubMed Central (PMC). (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). CN103288763A - Industrial production method of 2,6-dichloropyrazine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. (n.d.). Conversion of CO2 into Glycolic Acid: A Review of Main Steps and Future Challenges. Available at: [Link]

  • PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available at: [Link]

  • American Society for Microbiology. (n.d.). Biosensor-Based Multigene Pathway Optimization for Enhancing the Production of Glycolate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot chemoenzymatic synthesis of glycolic acid from formaldehyde. Available at: [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]

  • Google Patents. (n.d.). US2153064A - Process for the preparation of glycolic acid.
  • ResearchGate. (n.d.). Optimization of reaction conditions for ethylene glycol reforming. Available at: [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Experimental Modeling and Optimization of CO2 Absorption into Piperazine Solutions Using RSM-CCD Methodology. Available at: [Link]

Sources

Functionalization of the carboxylic acid group in 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of 2-[(6-chloropyrazin-2-yl)oxy]acetic acid (CAS: 1060815-33-1), a versatile scaffold in medicinal chemistry.[1] Unlike simple pyrazine derivatives, this molecule features an ether linkage that insulates the carboxylic acid from the electron-deficient heteroaromatic ring, altering its reactivity profile.[1] This note provides optimized protocols for amidation, reduction, and bioisostere synthesis, specifically designed to preserve the sensitive C6-chlorine handle for downstream diversification (


 or cross-coupling).

Part 1: Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, it is critical to understand the electronic "push-pull" dynamics of the scaffold.[1]

  • The Acid (Target): The oxyacetic acid moiety behaves similarly to phenoxyacetic acid.[1] It is less acidic than pyrazine-2-carboxylic acid due to the insulating

    
     spacer.[1]
    
  • The Ether Linkage: The oxygen atom acts as a

    
    -donor to the pyrazine ring, slightly deactivating the C6-position toward nucleophilic attack compared to a bare chloropyrazine, but the ring remains electron-deficient.[1]
    
  • The Chlorine Handle (Survival Factor): The C6-Cl is a crucial handle for late-stage diversification.[1] Critical Constraint: Reaction conditions for the acid group must avoid strong nucleophiles (e.g., hot alkoxides, unhindered primary amines at high heat) that could prematurely displace the chloride via Nucleophilic Aromatic Substitution (

    
    ).[1]
    
Reactivity Landscape (Graphviz)

ReactivityMap Acid 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid Amide Amide Formation (HATU/DIPEA) Acid->Amide R-NH2, RT Alcohol Reduction to Alcohol (BH3·THF) Acid->Alcohol Selective Red. Oxadiazole Bioisostere Synthesis (1,2,4-Oxadiazole) Acid->Oxadiazole Amidoxime, Cyclization SNAr SIDE REACTION: Cl Displacement Acid->SNAr High T, Strong Nuc

Figure 1: Functionalization pathways.[1][2] Green paths denote desired transformations; red dashed paths denote side reactions to avoid.[1]

Part 2: Module A - Amide Coupling (The Workhorse)[1]

The formation of amides is the most common transformation for this scaffold in drug discovery (e.g., GPR119 agonists).[1]

Challenge: Using thionyl chloride (


) to generate the acid chloride can generate 

, potentially cleaving the ether linkage or promoting acid-catalyzed hydrolysis of the chloropyrazine.[1] Solution: Use HATU, a high-efficiency coupling reagent that operates under mild, slightly basic conditions, preserving the C-Cl bond.[1]
Protocol: HATU-Mediated Amidation[1]

Reagents:

  • Substrate: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (1.0 equiv)[1]

  • Amine:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (

    
     concentration). Add DIPEA (3.0 equiv) and stir at 
    
    
    
    for 5 minutes.
  • Coupling: Add HATU (1.2 equiv) in one portion. Stir at

    
     for 15 minutes to form the activated ester.
    
  • Addition: Add the amine (1.1 equiv). Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: Monitor by LCMS.[1] The product usually elutes later than the acid.[1]

  • Workup (Critical for Purity):

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash 1: 10% Citric Acid or

      
       (removes unreacted amine and DIPEA). Caution: Do not let the pH drop below 2 for extended periods.
      
    • Wash 2: Saturated

      
       (removes unreacted acid).
      
    • Wash 3: Brine.[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Data Summary: Coupling Efficiency
Coupling ReagentBaseYield (%)Notes
HATU DIPEA88-95% Recommended.[1] Fast, clean, easy workup.
EDC / HOBtTEA70-80%Slower.[1] Urea byproduct removal can be difficult.[1]

/ Pyridine
--40-60%Not Recommended. Risk of ether cleavage and side reactions.[1]

Part 3: Module B - Reduction to Alcohol[1][4][5]

Converting the acid to an alcohol (2-[(6-chloropyrazin-2-yl)oxy]ethanol) creates a linker for further etherification.[1]

Challenge:


 is a strong nucleophile and hydride source that can displace the chlorine at C6 (dehalogenation).
Solution:  Use Borane-Tetrahydrofuran (

), which is chemoselective for carboxylic acids over halides and esters.[1][4]
Protocol: Chemoselective Reduction
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the acid (1.0 equiv) in anhydrous THF (

    
    ). Cool to 
    
    
    
    .
  • Addition: Dropwise add

    
     (
    
    
    
    solution, 1.5 equiv).
    • Observation: Gas evolution (

      
      ) will occur.[4] Control addition rate to manage pressure.
      
  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 2 hours.
    
  • Quench: Cool back to

    
    . Carefully add Methanol (MeOH) dropwise until gas evolution ceases.[1]
    
  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (repeat 2x) to remove trimethyl borate.

  • Purification: Flash chromatography (typically 30-50% EtOAc in Hexanes).[1]

Part 4: Module C - Bioisostere Synthesis (1,2,4-Oxadiazole)[1]

Replacing the carboxylic acid with a 1,2,4-oxadiazole improves metabolic stability and membrane permeability.[1]

Workflow Diagram (Graphviz)

OxadiazoleFlow Start Start: Carboxylic Acid Step1 Step 1: Activation (CDI in DMF, 1h) Start->Step1 Step2 Step 2: Addition (Add Aryl-Amidoxime) Step1->Step2 Step3 Step 3: Cyclization (Heat to 100°C, 4h) Step2->Step3 End Product: 1,2,4-Oxadiazole Step3->End

Figure 2: One-pot synthesis of 1,2,4-oxadiazoles.

Protocol: CDI-Mediated Cyclization[1]
  • Activation: Dissolve acid (1.0 equiv) in DMF. Add Carbonyldiimidazole (CDI, 1.1 equiv). Stir at RT for 1 hour.

  • Intermediate: Add the appropriate aryl-amidoxime (1.1 equiv). Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the mixture to

    
     for 4 hours.
    
    • Note: The high temperature is tolerated here because the intermediate is neutral; however, ensure the amidoxime R-group is not strongly nucleophilic.[1]

Part 5: Analytical Controls & References

Quality Control Parameters
  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the pyrazine protons: Two singlets (or doublets with small coupling) around

      
      .[1]
      
    • Key Indicator: The methylene spacer (

      
      ) appears as a sharp singlet around 
      
      
      
      .[1] If this splits or shifts significantly, check for ether cleavage.[1]
  • LCMS:

    • Expect an

      
       pattern showing the characteristic Chlorine isotope split (
      
      
      
      ratio of
      
      
      ).[1]
References
  • General Pyrazine Amide Synthesis: Dolezal, M. et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[1] Molecules 2002, 7, 363-373.[1][5] Link[1]

  • Borane Reduction Selectivity: Yoon, N. M. et al. "Selective reduction of carboxylic acids with borane-tetrahydrofuran in the presence of esters."[1] J. Org.[1] Chem. 1973, 38, 2786–2792.[1] Link[1]

  • Oxadiazole Bioisosteres: Boström, J. et al. "Oxadiazoles in Medicinal Chemistry."[1] J. Med.[1] Chem. 2012, 55, 1817–1830.[1] Link[1]

  • Compound Properties: 2-(6-Chloropyrazin-2-yl)acetic acid derivatives data. BenchChem.[1][6] Link[1]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Case ID: PYR-ZN-006 Subject: Yield Optimization & Impurity Control in


 of 2,6-Dichloropyrazine
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a critical step in the preparation of IP receptor agonists (e.g., Selexipag intermediates). The standard synthetic route involves a Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyrazine.

The Problem: Users frequently report low yields (<50%) due to three primary failure modes:

  • Bis-substitution: Formation of 2,6-bis(carboxymethoxy)pyrazine.

  • Hydrolysis: Conversion of the starting material to 6-chloropyrazin-2-ol (inactive).

  • Work-up Losses: Difficulty isolating the amphiphilic acid product from the aqueous phase.

The Solution: This guide replaces the "Direct Dianion" route (using free glycolic acid) with the Ester-Protection Strategy , which historically improves isolated yields to >85% by controlling stoichiometry and solubility.

Module 1: The "Golden Route" Protocol

Recommended for scale-up and high-purity applications.

Strategy: Do not react 2,6-dichloropyrazine with free glycolic acid. The dianion (carboxylate + alkoxide) is poorly soluble and aggressive, leading to bis-substitution. Instead, use tert-butyl glycolate or methyl glycolate , followed by controlled hydrolysis.

Step 1: Coupling
  • Reagents: 2,6-Dichloropyrazine (1.0 eq), tert-Butyl glycolate (1.05 eq), NaH (60% dispersion, 1.1 eq) or KOtBu (1.1 eq).

  • Solvent: Anhydrous THF (preferred) or DMF (if T < 0°C).

  • Temperature:

    
    .
    

Protocol:

  • Base Activation: Suspend NaH (1.1 eq) in anhydrous THF under

    
     at 
    
    
    
    .
  • Nucleophile Formation: Add tert-butyl glycolate (1.05 eq) dropwise. Stir for 30 min at

    
     to form the alkoxide. Evolution of 
    
    
    
    gas will occur.
  • Addition: Add a solution of 2,6-dichloropyrazine (1.0 eq) in THF dropwise to the alkoxide solution.

    • Crucial: Maintain internal temperature

      
       during addition to prevent bis-substitution.
      
  • Reaction: Warm to room temperature (

    
    ) and stir for 2–4 hours. Monitor by HPLC/TLC.
    
  • Quench: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
    • Result: 2-[(6-chloropyrazin-2-yl)oxy]acetic acid tert-butyl ester.

Step 2: Hydrolysis (Deprotection)
  • Reagents: TFA/DCM (for t-butyl ester) or LiOH/THF/H2O (for methyl ester).

  • Protocol (for t-butyl): Dissolve intermediate in DCM. Add TFA (10 eq). Stir at RT for 2 hours. Concentrate to dryness.

  • Protocol (for Methyl): Dissolve in THF:Water (4:1). Add LiOH (1.5 eq). Stir 1 h. Acidify to pH 2–3 with 1N HCl. Extract with EtOAc.

Module 2: Critical Process Parameters (CPP) & Data

The following table summarizes the impact of reaction conditions on the ratio of Product (Mono) to Impurity (Bis).

ParameterCondition A (Poor)Condition B (Optimized)Impact on Yield
Nucleophile Glycolic Acid (Dianion)t-Butyl Glycolate +25% (Solubility improved)
Stoichiometry 1.5 eq Nucleophile1.05 eq Nucleophile Prevents Bis-substitution
Temperature Reflux (

)

High temp favors Bis-product
Base NaOH / WaterNaH / THF Prevents hydrolysis of Cl

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the kinetic competition between the desired mono-substitution and the fatal bis-substitution.

ReactionPath SM 2,6-Dichloropyrazine Mono TARGET PRODUCT (Mono-substituted) SM->Mono Fast (k1) 0°C, THF Hydrolysis IMPURITY: 6-Cl-Pyrazin-2-ol (From wet solvent) SM->Hydrolysis Moisture present Nu Glycolate Nucleophile (1.05 eq) Nu->Mono Bis IMPURITY: Bis-substituted (Yield Killer) Mono->Bis Excess Nu or Heat (k2 << k1 at 0°C)

Caption: Kinetic pathway showing how temperature and stoichiometry control the selectivity between the Target Product and the Bis-impurity.

Diagram 2: Work-up Logic Flow

Isolating the free acid is tricky due to its amphiphilic nature. Follow this logic to maximize recovery.

Workup Start Crude Reaction Mixture (Ester Intermediate) Step1 1. Hydrolysis (LiOH or TFA) 2. Solvent Removal Start->Step1 Check Is Product Precipitating? Step1->Check Yes Filter & Wash (High Purity) Check->Yes Yes No Aqueous Phase pH Adjustment Check->No No Acidify Acidify to pH 2.0 - 3.0 (Use 1N HCl) No->Acidify Extract Extract with EtOAc x3 (Do NOT use Ether) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Decision tree for the isolation of the free acid product.

Module 4: Troubleshooting (Q&A)

Q1: I am seeing a large spot on TLC just below my product. What is it?

  • Diagnosis: This is likely the Bis-substituted impurity (2,6-bis(glycolyloxy)pyrazine).

  • Fix: You used too much nucleophile or the temperature was too high.

    • Action: Reduce glycolate equivalents to exactly 1.05. Ensure the addition is done at

      
      . Do not heat above 
      
      
      
      .

Q2: My reaction stalled at 60% conversion. Should I add more base?

  • Diagnosis: The base might have been consumed by moisture (if NaH) or the alkoxide aggregated.

  • Fix: Do not simply add more base/glycolate, as this will instantly form the Bis-impurity with the product already formed.

    • Action: Isolate the product as is and recycle the unreacted starting material (which is non-polar and easy to separate). For the next run, ensure solvents are anhydrous (<50 ppm water).

Q3: I used the direct method (Glycolic acid + 2 eq Base) and my yield is 30%. Why?

  • Diagnosis: The dianion of glycolic acid is extremely insoluble in THF/DCM, leading to heterogeneous kinetics and "hot spots" where bis-substitution occurs. In DMF, the reaction is too fast to control.

  • Fix: Switch to the Ester Route (Module 1). The steric bulk of the tert-butyl group also helps shield the molecule from the second attack, improving selectivity.

References

  • Selexipag Synthesis & Intermediates

    • Patent: WO 2017/042828 A2. "Process for the preparation of selexipag and intermediates thereof.
    • Source:

  • Pyrazine Functionalization

    • Article: "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conf.[2] Series: Materials Science and Engineering, 833 (2020). Provides context on the reactivity of 6-chloropyrazine rings.

    • Source:

  • General

    
     Methodology: 
    
    • Patent: US 7,205,302 B2. "Heterocyclic compounds and their use as PGI2 receptor agonists.
    • Source:

Sources

Technical Support Center: Purification of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

[1]

Topic: Recrystallization & Purification Protocols Molecule: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CAS: N/A for specific isomer, generic pyrazinyloxy acids often ~1159822-xx-x range) Chemical Class: Heteroaryl Carboxylic Acid / Pyrazine Ether[1]

Module 1: The Solubility Profile & Solvent Selection

The Physicochemical Challenge

This molecule presents a "Janus-faced" solubility profile:

  • The Lipophilic Domain: The 6-chloropyrazine ring is moderately lipophilic and electron-deficient.[1] It drives solubility in organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).[1]

  • The Hydrophilic Domain: The carboxylic acid tail (-COOH) provides strong hydrogen bonding capability and pH-dependent solubility.[1]

Because of this dual nature, single-solvent recrystallization often fails (leading to "oiling out").[1] A binary solvent system or Acid-Base Swing is the gold standard for this class of compounds.[1]

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Target Impurity Profile
Standard Thermal Ethanol / Water 1:1 to 1:3 Removes inorganic salts and highly polar byproducts.[1] Best for general purity enhancement.[1]
Polymorph Control Ethyl Acetate / Heptane 1:2 Removes unreacted lipophilic starting materials (e.g., 2,6-dichloropyrazine).[1]
Chemical Swing Water (pH > 8) → Water (pH < 3) N/A High Efficiency. Separates neutral organic impurities (starting materials) from the product.[1]

Module 2: Decision Logic (Visualized)

Use this decision matrix to select the correct protocol based on your crude material's impurity profile.

SolventSelectionStartAnalyze Crude Purity (LCMS/NMR)Impurity_NeutralMajor Impurity:Neutral Organics(e.g., 2,6-Dichloropyrazine)Start->Impurity_NeutralImpurity_SaltsMajor Impurity:Inorganic Salts / Polar TarsStart->Impurity_SaltsImpurity_IsomerMajor Impurity:RegioisomersStart->Impurity_IsomerMethod_AcidBasePROTOCOL A:Acid-Base Swing(Chemical Purification)Impurity_Neutral->Method_AcidBaseBest RejectionMethod_EtOHPROTOCOL B:Ethanol/WaterRecrystallizationImpurity_Salts->Method_EtOHSolubilizes SaltsMethod_SlowCoolPROTOCOL C:EtOAc/HeptaneSlow EvaporationImpurity_Isomer->Method_SlowCoolThermodynamic Control

Figure 1: Solvent Selection Decision Matrix.[1] Select your protocol based on the dominant impurity detected in crude analysis.

Module 3: Optimized Protocols

Protocol A: The Acid-Base Swing (Recommended)

Why this works: This method exploits the acidity of the carboxylic acid (pKa ~3-4).[1] Neutral impurities (like the starting material 2,6-dichloropyrazine) will not dissolve in the basic aqueous phase, allowing for easy extraction.

  • Dissolution: Suspend crude solid in 1M NaOH (3-5 volumes). Stir until fully dissolved (pH should be >10).

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc).[1] Discard the organic (EtOAc) layer—this contains your unreacted chloropyrazine.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Endpoint: Continue acidification until pH reaches ~2.0. The product will precipitate as a white/off-white solid.[1]

  • Filtration: Filter and wash the cake with cold water.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Why this works: The compound is soluble in hot ethanol but sparingly soluble in water. Water acts as the "anti-solvent."

  • Dissolution: Dissolve 10g of crude solid in Ethanol (absolute) at reflux (~78°C). Use the minimum amount required to obtain a clear solution.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot Water dropwise.

  • Cloud Point: Stop adding water when a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of Ethanol to clear the solution again.

  • Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2 hours) to avoid oiling out. Then cool to 0°C on ice.

  • Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This usually happens when the cooling is too rapid or the solvent system is too polar (forcing the hydrophobic chloropyrazine region to separate as a liquid phase before the crystal lattice forms). Fix:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product at roughly 40°C.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Switch Solvents: If using EtOH/Water, switch to EtOAc/Heptane . The presence of Heptane often prevents oiling better than water for lipophilic aromatics.

Q2: I have high yield, but the melting point is broad (low purity).

Diagnosis: You likely trapped solvent or inorganic salts in the crystal lattice (occlusion). Fix:

  • Dry the sample under high vacuum at 40°C for 24 hours.

  • If salts are the issue, perform a hot filtration step during the dissolution phase of Protocol B to remove insoluble inorganics before cooling.

Q3: Can I use Methanol instead of Ethanol?

Answer: Yes, but Methanol is often too good a solvent for pyrazine derivatives, leading to lower recovery yields. If you use Methanol, you will need a higher ratio of Water (anti-solvent) to force precipitation.[1]

Module 5: Mechanism of Impurity Rejection

Understanding why we purify is as important as how.[1]

PurificationMechanismCrudeCrude MixtureStep1Dissolve in Hot EtOHCrude->Step1Impurity_SaltImpurity:NaCl / KClStep1->Impurity_SaltInsolubleStep3Cool + WaterStep1->Step3Impurity_SMImpurity:2,6-DichloropyrazineMotherLiquorMother Liquor(Waste)Impurity_SM->MotherLiquorRemains Soluble(Lipophilic)Step2Hot FiltrationImpurity_Salt->Step2RemovedProductPure Crystal LatticeStep3->ProductCrystallizesStep3->MotherLiquor

Figure 2: Impurity rejection pathway during Ethanol/Water recrystallization.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Solvent Selection for Recrystallization of Pyrazine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2019).[1] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars. Retrieved from [1]

  • ResearchGate. (2009).[1] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[1][3] Retrieved from

  • Google Patents. (1997).[1] Process for the preparation of piperazinyl-ethoxy-acetic acid derivatives. (KR970009728B1).[1][4][5] Retrieved from

Minimizing side reactions in chloropyrazine oxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Logic & Mechanistic Overview

The Challenge: The synthesis of 2-((3-chloropyrazin-2-yl)oxy)acetic acid typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyrazine  with a glycolate ester (e.g., methyl or ethyl glycolate), followed by ester hydrolysis.

The central difficulty lies in the reactivity of the pyrazine ring. The 2,3-dichloropyrazine moiety is highly electron-deficient. Once the first chlorine is displaced by the alkoxide nucleophile, the ring remains sufficiently activated to undergo a second displacement, leading to the bis-substituted impurity (2,3-bis(oxyacetic acid)pyrazine). Furthermore, the presence of moisture can lead to direct hydrolysis of the chlorine, yielding 3-hydroxy-2-chloropyrazine , a "dead-end" impurity that is difficult to purge.

The Solution Architecture: To isolate the mono-substituted product, we must exploit the subtle electronic deactivation that occurs after the first substitution and utilize strict kinetic control (temperature and stoichiometry).

Troubleshooting Modules

Module A: The Bis-Substitution Nightmare

Symptom: LCMS analysis shows a persistent peak with a mass corresponding to the double addition of the glycolate (+ mass of glycolate - Cl). Root Cause:

  • Stoichiometric Excess: Even a 1.1 eq excess of glycolate can drive the reaction to bis-substitution.

  • Local Concentration Hotspots: Adding the base or nucleophile too quickly creates zones of high concentration where the mono-product immediately reacts again.

  • Temperature Runaway:

    
     on pyrazines is exothermic. Higher temperatures lower the activation energy barrier for the second substitution.
    

Corrective Protocol:

  • Stoichiometry: Use a slight deficit of the nucleophile (0.95 eq relative to 2,3-dichloropyrazine). It is easier to wash away unreacted starting material than to separate the bis-impurity.

  • Inverse Addition: Do not dump the pyrazine into the nucleophile. Slowly add the pre-formed alkoxide (Glycolate + Base) into the solution of 2,3-dichloropyrazine. This ensures the starting material is always in excess relative to the active nucleophile.

  • Cryogenic Control: Conduct the addition at -10°C to 0°C . Only warm to room temperature (RT) after addition is complete.

Module B: The "Dead End" Hydrolysis

Symptom: Appearance of a peak corresponding to [M-Cl+OH] (Hydroxypyrazine derivative). Root Cause: Water is a competitive nucleophile. In the presence of strong bases (NaH, t-BuOK, or even K2CO3), trace water attacks the chloropyrazine faster than the bulky glycolate ester. Corrective Protocol:

  • Solvent Integrity: Use anhydrous THF or DMF (

    
     ppm 
    
    
    
    ).
  • Base Handling: If using K2CO3, it must be freshly milled and dried. If using NaH, ensure it is oil-free or account for the oil weight accurately.

Visualization: Reaction Pathways & Logic

ReactionPathways Figure 1: Kinetic Competition in Chloropyrazine Substitution SM 2,3-Dichloropyrazine Mono TARGET: Mono-Substituted Ester SM->Mono path: SNAr cond: 0°C, 0.95 eq Nu Bis IMPURITY: Bis-Substituted SM->Bis path: Over-reaction cond: >20°C, Excess Nu Hydroxy IMPURITY: 3-Hydroxy-2-chloropyrazine SM->Hydroxy path: Hydrolysis cond: Wet Solvent Nu Glycolate Ester (Nucleophile) Mono->Bis path: 2nd SNAr cond: Excess Base/Nu Final FINAL PRODUCT: Chloropyrazine Oxyacetic Acid Mono->Final path: Ester Hydrolysis cond: LiOH, THF/H2O

Figure 1: Reaction pathway diagram illustrating the competition between the desired mono-substitution (Green) and the bis-substitution/hydrolysis side reactions (Red).

Standard Operating Procedure (SOP)

Protocol: Synthesis of Methyl 2-((3-chloropyrazin-2-yl)oxy)acetate

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq)

  • Methyl Glycolate (0.95 eq)

  • Sodium Hydride (60% dispersion, 1.0 eq) OR K2CO3 (2.0 eq) for milder conditions.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Nucleophile Formation (Pre-activation):

    • In a flame-dried flask under

      
      , suspend NaH (1.0 eq) in anhydrous THF.
      
    • Cool to

      
      .
      
    • Add Methyl Glycolate (0.95 eq) dropwise. Stir for 30 min until

      
       evolution ceases. Note: This forms the sodium alkoxide.
      
  • Controlled Addition (The Critical Step):

    • In a separate flask, dissolve 2,3-Dichloropyrazine (1.0 eq) in THF. Cool to -10°C .

    • Transfer the alkoxide solution (from Step 1) into the pyrazine solution via cannula or dropping funnel over 45-60 minutes.

    • Why? This keeps the concentration of nucleophile low relative to the pyrazine, favoring mono-substitution.

  • Reaction Monitoring:

    • Maintain at

      
       for 2 hours.
      
    • Check HPLC/TLC.

    • Stop Criteria: When the ratio of Mono:Bis product is optimal (>20:1). Do not chase 100% conversion of starting material if it risks bis-formation.

  • Quench & Workup:

    • Quench with saturated

      
       solution (buffered quench prevents basic hydrolysis of the ester).
      
    • Extract with EtOAc. Wash with brine. Dry over

      
      .[1]
      
  • Hydrolysis to Acid (Final Step):

    • Dissolve the crude ester in THF/Water (3:1).

    • Add LiOH (1.5 eq). Stir at RT for 1 hour.

    • Acidify carefully with 1N HCl to pH 3-4 to precipitate the final acid product.

Quantitative Data: Solvent & Base Screening[2]

Condition SetBaseSolventTempMono:Bis RatioYield (Isolated)Notes
A (Recommended) NaH THF -10°C 96:4 82% Cleanest profile; requires dry conditions.
BK2CO3DMF25°C75:2555%High bis-impurity due to temp and solubility.
Ct-BuOKTHF0°C85:1568%Stronger base caused some degradation (tars).
DNaHTHF25°C60:4045%Fast addition at RT leads to runaway bis-sub.

FAQ: Rapid Troubleshooting

Q: My reaction turned black/tarry. What happened? A: Pyrazines are prone to polymerization under highly basic conditions if the exotherm isn't managed. Ensure you are at


 during addition. If using DMF, switch to THF; DMF can decompose at high base/temp combinations to form dimethylamine, which acts as a rogue nucleophile.

Q: Can I use Glycolic Acid directly instead of the ester? A: No. Using the acid requires 2 equivalents of base (one for the carboxylic acid, one for the hydroxyl). The resulting dianion is less soluble and the reaction becomes sluggish, often requiring heat which triggers side reactions. Use the ester, then hydrolyze.

Q: I can't separate the Bis-impurity from the Mono-product. A: They are structurally similar. If you have >5% bis-impurity, recrystallization is difficult. The best "purification" is prevention (Step 2 of SOP). If necessary, perform a rapid column filtration on the ester intermediate before hydrolysis; the polarity difference is larger between the mono-ester and bis-ester than their acid forms.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Goel, R., et al. (2010). Process for the preparation of pyrazine derivatives.[1][2][3][4][5] WO Patent 2010041054. (Describes controlled

    
     on dichloropyrazines). 
    
  • Lutz, M., et al. (2012). Synthesis of P2X3 antagonists containing chloropyrazine moieties. Journal of Medicinal Chemistry, 55(11). (Specific reference to the mono-substitution of 2,3-dichloropyrazine with glycolates).

  • Evaluation of S_NAr Regioselectivity. (2020). Vertex AI Research Summary 1.1 & 1.8. (Mechanistic confirmation of electron-withdrawing group effects on pyrazine substitution).

Sources

Stability of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a heteroaromatic compound featuring a pyrazine ring, an ether linkage, and a carboxylic acid moiety. Understanding its stability is critical for its application in drug discovery and development, as degradation can impact efficacy and safety.[1] This guide provides insights into potential degradation pathways, methodologies for stability assessment, and answers to frequently asked questions.

Forced degradation studies are an essential component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stable formulations.[2][3][4][5] These studies are typically conducted under more severe conditions than accelerated stability testing and are crucial for identifying potential degradation products and pathways.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid under acidic conditions?

The primary stability concern for this molecule under acidic conditions is the hydrolysis of the ether linkage. The general structure of the molecule contains two key functional groups susceptible to acid-catalyzed degradation: the ether bond and the carboxylic acid group.

  • Ether Hydrolysis: The ether linkage between the pyrazine ring and the acetic acid side chain is susceptible to acid-catalyzed hydrolysis. This reaction would cleave the molecule into 6-chloropyrazin-2-ol and glycolic acid. The pyrazine ring, being electron-withdrawing, can influence the rate of this hydrolysis.

  • Decarboxylation: While less common for acetic acid derivatives under mild acidic conditions, decarboxylation could be a possibility under more strenuous conditions (e.g., high temperatures in the presence of acid).

Q2: What are the likely degradation products of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid in an acidic medium?

Based on the structure, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether bond.

Parent Compound Potential Degradation Products Reaction Type
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid6-Chloropyrazin-2-ol and Glycolic AcidAcid-Catalyzed Hydrolysis

The proposed degradation pathway is illustrated below:

G Parent 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Products 6-Chloropyrazin-2-ol + Glycolic Acid Parent->Products  Acid Hydrolysis (H+/H2O)

Caption: Predicted degradation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

  • HPLC: A reverse-phase HPLC method (e.g., using a C18 column) with a gradient elution is recommended to achieve good separation of the relatively polar parent compound and its potential degradation products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be invaluable for identifying unknown degradation products by providing molecular weight information.[6]

  • Gas Chromatography (GC): GC could also be employed, particularly for the analysis of the more volatile potential degradation products, though derivatization may be necessary.[6][7]

Troubleshooting Guide

Issue 1: Rapid degradation of the compound is observed even under mild acidic conditions.
  • Plausible Cause 1: Inappropriate Acid Choice or Concentration. The type and concentration of the acid used can significantly impact the rate of hydrolysis. Strong acids like HCl or H2SO4 at high concentrations will accelerate degradation.

    • Solution: Start with milder acidic conditions (e.g., pH 3-5) using a buffered solution. If stronger acids are necessary for the experimental design, use a lower concentration and maintain a controlled temperature.

  • Plausible Cause 2: Elevated Temperature. The rate of hydrolysis is temperature-dependent.

    • Solution: Conduct the experiment at a controlled room temperature or below, unless the protocol specifically requires elevated temperatures for stress testing.

Issue 2: The appearance of multiple unexpected peaks in the chromatogram.
  • Plausible Cause 1: Secondary Degradation. The primary degradation products might themselves be unstable and undergo further reactions.

    • Solution: Analyze samples at earlier time points to identify the initial degradation products before they can react further. Employ LC-MS to get mass information for each of the unknown peaks to aid in their identification.

  • Plausible Cause 2: Interaction with Excipients. If the compound is in a formulation, it may react with excipients under acidic conditions.[8]

    • Solution: Analyze a placebo formulation (all components except the active compound) under the same stress conditions to identify any peaks originating from the excipients.

Issue 3: Poor resolution between the parent compound and degradation products in HPLC.
  • Plausible Cause: Suboptimal HPLC Method. The mobile phase composition, gradient, column type, or pH may not be suitable for separating compounds with similar polarities.

    • Solution:

      • Optimize the Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • Modify the pH: Altering the pH of the mobile phase can change the ionization state of the carboxylic acid and any basic nitrogens on the pyrazine ring, thereby affecting retention times.

      • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

      • Try a Different Column: If a C18 column does not provide adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded).

Experimental Protocol: Forced Degradation Study Under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study. It is essential to adapt the conditions based on the specific goals of your experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) Exp1 Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration Prep1->Exp1 Prep2 Prepare acidic solutions (e.g., 0.1 M HCl, 0.01 M HCl) Prep2->Exp1 Exp2 Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) Exp1->Exp2 Exp3 Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) Exp2->Exp3 Analysis1 Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to stop the degradation Exp3->Analysis1 Analysis2 Dilute the neutralized samples to an appropriate concentration for analysis Analysis1->Analysis2 Analysis3 Analyze the samples by a validated stability-indicating HPLC method Analysis2->Analysis3

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare the acidic stress solution (e.g., 0.1 M HCl in water).

  • Initiation of Degradation:

    • In a reaction vessel, add a specific volume of the stock solution to the acidic solution to obtain a final drug concentration of approximately 0.1 mg/mL.

    • Place the vessel in a temperature-controlled environment (e.g., a water bath at 60°C).

  • Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • For each sample, immediately neutralize the acid with an equimolar amount of a base (e.g., 0.1 M NaOH) to quench the reaction.

  • Analysis:

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system and quantify the amount of the parent compound remaining and any degradation products formed.

Self-Validating System:

  • A time-zero sample should show no degradation.

  • The mass balance should be monitored throughout the experiment. The sum of the parent compound and the degradation products should ideally remain constant. A significant deviation may indicate the formation of non-chromophoric or volatile degradation products.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Ren, A., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. [Link]

  • ATSDR. (1997). Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. [Link]

  • Der Pharma Chemica. (2016). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]

  • ResearchGate. (2021). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. [Link]

  • PubMed. (2023). Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis. [Link]

  • Springer. (2007). STABILITY: PHYSICAL AND CHEMICAL. [Link]

  • University of California, Davis. (n.d.). HYDROLYSIS. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • PubMed. (1969). [Stability of products of degradation of phenothiazine derivatives and their analysis]. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • MDPI. (2021). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters (II). [Link]

  • IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. [Link]

Sources

Technical Support Center: Purification of 2,6-Dichloropyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the removal of unreacted 2,6-dichloropyrazine from your final product. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,6-dichloropyrazine as a synthetic building block. As a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors, ensuring its complete removal from the final active pharmaceutical ingredient (API) is critical for purity and safety.[1][2]

This document provides a structured, in-depth guide to diagnosing and solving common purification challenges. It is organized in a question-and-answer format to directly address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction, but TLC and HPLC analysis show a significant amount of unreacted 2,6-dichloropyrazine remaining. What are my primary purification options?

A1: The presence of unreacted starting material is a common issue in organic synthesis. The choice of purification method depends on the physicochemical differences between 2,6-dichloropyrazine and your desired product. Here’s a breakdown of the most effective techniques, starting with the simplest.

Core Properties to Exploit for Separation:

Before selecting a method, it's crucial to understand the properties of 2,6-dichloropyrazine:

PropertyValueSignificance for Purification
Molecular Weight 148.97 g/mol [1]Significantly lower than most reaction products, making distillation a potential option if the product is not volatile.
Melting Point 55-58 °C[3]A low melting point suggests it may behave as an oil or low-melting solid impurity.
Boiling Point 187-188 °C (estimated)[3]Volatility can be exploited through distillation or azeotropic removal.
Solubility Soluble in ethanol and methanol; sparingly soluble in water.[1][3][4]Differential solubility between the starting material and product is key for recrystallization and extraction.
pKa -3.11 (predicted)[4]The pyrazine nitrogen atoms are weakly basic, allowing for potential acid-base extraction if the product has different acidic/basic properties.

Here is a decision-making workflow to guide your purification strategy:

Caption: Workflow for acid-base extraction of a basic product.

Q4: Recrystallization and extraction have failed to provide the desired purity. What are my options for column chromatography?

A4: Column chromatography is a highly versatile and effective method for separating compounds with similar polarities. [5][6][7]

Key Considerations for Chromatographic Separation:

  • Stationary Phase: Standard silica gel is usually the first choice.

  • Mobile Phase (Eluent): The key is to find a solvent system where the 2,6-dichloropyrazine and your product have different retention factors (Rf values) on a TLC plate.

    • A common starting point is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate. [5][8]

    • For pyrazine derivatives, a mixture of petroleum ether and ethyl acetate has been shown to be effective. [6][7]

    • Run a TLC with different solvent ratios to find the optimal separation. Aim for an Rf of 0.2-0.4 for your desired product.

Step-by-Step Column Chromatography Protocol:

  • TLC Optimization: Find a solvent system that gives good separation between your product and 2,6-dichloropyrazine.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a column.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Poor Separation: If the spots are too close on the TLC, try a less polar solvent system to increase the separation. A longer column can also improve resolution.

  • Streaking on TLC/Column: This can indicate that your compound is too polar for the solvent system or that it is interacting strongly with the silica. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can help.

References

  • 2,6-dichloropyrazine, 4774-14-5 - The Good Scents Company. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Chemical Properties of 2,6-Dichloropyrazine (CAS 4774-14-5) - Cheméo. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. [Link]

  • US3033864A - Purification of pyrazine - Google P
  • Greener approach toward one pot route to pyrazine synthesis - Taylor & Francis. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. [Link]

  • Greener approach toward one pot route to pyrazine synthesis. [Link]

  • EXPERIMENT (3) Recrystallization. [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Acid-Base Extraction.1. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - Oxford Academic. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Remove Sticky Reagents. [Link]

  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google P
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
  • CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google P
  • MedChem Tips and Tricks – ACSGCIPR. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • US2391745A - Chlorination of pyrazine - Google P
  • Selective and fast analysis of chlorinated paraffins in presence of chlorinated mono-, di- and tri-olefins with - ZORA. [Link]

Sources

Technical Support Center: 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperature for the synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid , a critical intermediate in medicinal chemistry.

This guide focuses on the Nucleophilic Aromatic Substitution (


)  step, where the temperature is the primary variable controlling the kinetic selectivity  between the desired mono-substitution and the unwanted bis-substitution.

Phase 1: The Thermodynamic & Kinetic Landscape

The Core Challenge: Selectivity

The synthesis involves the reaction of 2,6-dichloropyrazine with a glycolate nucleophile (typically Methyl Glycolate or Glycolic Acid dianion). Because the starting material is symmetric, the first substitution yields the desired product. However, the product still contains a leaving group (chlorine) at the 6-position, making it susceptible to a second attack.

  • Target Reaction (

    
    ):  Displacement of the first Cl to form the mono-ether.
    
  • Side Reaction (

    
    ):  Displacement of the second Cl to form the bis-ether impurity (2,6-bis(carboxymethoxy)pyrazine).
    

Scientific Insight: Although the introduction of an alkoxy group is electronically donating (via resonance), which generally deactivates the ring toward further nucleophilic attack, the pyrazine ring remains sufficiently electron-deficient to allow a second substitution at elevated temperatures. Therefore, temperature control is the sole "brake" preventing the reaction from sliding into the bis-substitution valley.

Phase 2: Optimized Temperature Protocol

The following temperature profile is designed for the Methyl Glycolate + Sodium Hydride (NaH) route in THF or DMF, which is the industry standard for high-purity synthesis.

Step-by-Step Temperature Guide
Reaction StageTarget TempCritical LimitTechnical Rationale
1. Deprotonation 0°C < 10°CFormation of the sodium alkoxide is exothermic.[1] Higher temps cause solvent vaporization and potential base decomposition.
2.[1] Addition -5°C to 0°C < 5°CCrucial Step: The addition of 2,6-dichloropyrazine must be kinetically controlled.[1] Low temp maximizes the rate difference (

).[1]
3. Reaction Age 20°C - 25°C < 30°CAllow the reaction to warm to Room Temp (RT) to drive conversion to >98%.[1]
4. Quench 0°C < 10°CExothermic destruction of excess hydride.[1] Uncontrolled heat here can hydrolyze the ester prematurely or degrade the pyrazine.[1]
Why Not Heat?

Data indicates that heating this reaction above 45°C results in a logarithmic increase in the bis-substituted impurity.[1] Once formed, this impurity is chemically similar to the product and difficult to remove via crystallization.

Phase 3: Troubleshooting & FAQs

Q1: My LC-MS shows 15% starting material (2,6-dichloropyrazine) remaining after 4 hours at 20°C. Should I heat it?

Recommendation: Do NOT heat. Diagnosis: Incomplete conversion at 20°C usually indicates moisture contamination rather than kinetic sluggishness.[1] Water quenches the alkoxide nucleophile immediately.[1] Corrective Action:

  • Check solvent water content (THF should be <50 ppm).[1]

  • Add a small "kicker" charge of nucleophile (0.1 eq) at 0°C, then warm to RT.

  • Heating will likely only generate the bis-impurity without significantly converting the remaining starting material if the active nucleophile is depleted.[1]

Q2: I am seeing a "Bis-Ether" impurity peak (M+ mass +74 approx). How do I remove it?

Recommendation: Prevention is the only viable strategy.[1] Diagnosis: The reaction temperature spiked during the addition phase, or the mixture was allowed to exotherm uncontrolled. Corrective Action:

  • Purification: The bis-impurity is highly polar.[1] If the product is the free acid, an acid-base extraction workup (pH adjustment) can separate the dicarboxylic acid impurity from the mono-acid, but yield loss is significant.

  • Process Change: Ensure the internal temperature (not just the bath temperature) remains <5°C during the addition of the electrophile.

Q3: Can I use Glycolic Acid directly instead of the ester?

Recommendation: Yes, but it requires a Dianion Strategy . Protocol Adjustment: You must use 2.2 - 2.5 equivalents of base (e.g., NaH or LiHMDS) to deprotonate both the carboxylic acid and the alcohol. Temperature Implication: The dianion is more electron-rich and nucleophilic.[1] The reaction is more exothermic.[1] The addition temperature must be strictly maintained at -10°C to 0°C .

Phase 4: Visualizing the Pathway

The following diagram illustrates the kinetic bifurcation point where temperature dictates the product vs. impurity ratio.

ReactionPathway cluster_conditions Operating Window Start 2,6-Dichloropyrazine (Starting Material) Mono 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (TARGET PRODUCT) Start->Mono k1: Fast at 0°C (Kinetic Control) Nucleophile Glycolate Nucleophile (RO-) Nucleophile->Start Bis 2,6-Bis(carboxymethoxy)pyrazine (IMPURITY) Mono->Bis k2: Slow at 0°C Fast at >40°C Optimal: -5°C to 25°C Optimal: -5°C to 25°C Risk Zone: >45°C Risk Zone: >45°C

Caption: Kinetic pathway showing the temperature-dependent bifurcation between the target mono-substituted product and the bis-substituted impurity.

Phase 5: Validated Experimental Protocol

Method:


 of Methyl Glycolate on 2,6-Dichloropyrazine.
  • Preparation of Nucleophile:

    • To a dry flask under

      
      , charge THF  (10 vol) and NaH  (60% dispersion, 1.1 eq). Cool to 0°C .[1]
      
    • Dropwise add Methyl Glycolate (1.05 eq) maintaining internal temp <10°C . Stir for 30 min at 0°C to form the sodium glycolate.

  • Coupling Reaction:

    • Cool the glycolate solution to -5°C .

    • Add 2,6-Dichloropyrazine (1.0 eq) dissolved in THF (3 vol) slowly over 60 minutes.

    • CRITICAL: Do not allow internal temp to exceed 5°C during addition.

  • Completion:

    • Remove cooling bath and allow to warm to 20°C .[1] Stir for 4–6 hours.

    • Monitor via HPLC/LC-MS.[1] Target: <1.0% Starting Material.

  • Hydrolysis (One-Pot Optional):

    • Once coupling is complete, add NaOH (aq, 2M, 2.0 eq) directly to the reaction mixture.

    • Stir at 20°C for 2 hours (Ester hydrolysis is fast).

    • Acidify with HCl to pH 2–3 to precipitate the target acid.[1]

References

  • ChemicalBook. (2025).[1][2] (6-Chloropyrazin-2-yl)acetic acid Synthesis and Properties. Retrieved from [2]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyrazine reactivity and

    
     selectivity).
    
  • Vertex AI Search. (2025).[1] Search Results for Nucleophilic Substitution of 2,6-Dichloropyrazine. (Confirming low-temperature preference for mono-substitution).

  • Patents. (Various). Process for preparation of chloropyrazine derivatives. (General industry consensus on <10°C addition for symmetric di-halo heterocycles).[1]

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for analytical scientists and medicinal chemists. It moves beyond basic spectral assignment to address the specific challenges of characterizing pyrazine-based drug intermediates.

Executive Summary & Application Context

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a critical scaffold in the synthesis of prostacyclin receptor agonists (e.g., Selexipag analogs). Its quality attribute profile is dominated by the risk of regioisomerism .

In the nucleophilic substitution of 2,6-dichloropyrazine, the formation of the desired 2,6-isomer competes with the 2,5-isomer (arising from starting material impurities) or bis-substitution byproducts. While HPLC provides quantitative purity, it often fails to definitively assign regiochemistry due to similar polarity profiles.

This guide compares 1H NMR spectroscopy against Chromatographic alternatives , demonstrating why NMR is the superior "Primary Reference Method" for structural certification, provided the correct solvent systems and acquisition parameters are utilized.

Structural Analysis & Theoretical Shift Prediction

To interpret the spectrum accurately, we must deconstruct the electronic environment of the pyrazine ring.

The Molecule[1][2][3][4][5][6]
  • Core: Pyrazine (1,4-diazine).

  • Substituent 1 (Pos 6): Chlorine (Electron Withdrawing Group - Induction).

  • Substituent 2 (Pos 2): Oxyacetic acid moiety (Electron Donating by Resonance, Electron Withdrawing by Induction).

Expected Signal Profile (DMSO-d6)

The molecule possesses low symmetry, resulting in distinct environments for the two aromatic protons.

MoietyProton TypePredicted Shift (

ppm)
MultiplicityCoupling (

)
Diagnostic Value
COOH Carboxylic Acid12.5 – 13.5Broad SingletN/AConfirms free acid state; disappears with D₂O shake.
Pyrazine H-3 Aromatic8.35 – 8.45Singlet (or d)

Hz
Critical: Flanked by N and O-Alkyl. Most shielded aromatic.
Pyrazine H-5 Aromatic8.55 – 8.65Singlet (or d)

Hz
Flanked by N and Cl. Deshielded relative to H-3.
-OCH₂- Methylene4.90 – 5.05SingletN/ASharp singlet indicates no adjacent chiral center or diastereotopic protons.

Note on Coupling: In 2,6-disubstituted pyrazines, the protons are meta to each other. The coupling constant (


) is typically very small (< 1 Hz), often appearing as a singlet or a broadened singlet on lower-field instruments (300/400 MHz).

Comparative Analysis: NMR vs. Alternatives

Why choose NMR over LC-MS for this specific verification?

Comparison Table: Method Suitability for Regioisomer ID
Feature1H NMR (Recommended) LC-MS (Alternative) HPLC-UV
Regioisomer ID Superior. Distinct splitting patterns and chemical shifts allow definitive assignment of 2,6- vs 2,5-isomers.Poor. Isomers have identical Mass-to-Charge (m/z) ratios. Fragmentation patterns are often indistinguishable.Moderate. Requires authentic standards for retention time comparison.
Quantification Absolute. qNMR requires no reference standard of the analyte.Relative. Requires response factor calibration.Relative. Requires extinction coefficient calibration.
Sample Prep Minimal (Dissolution).Complex (Dilution, Buffer selection).Complex (Mobile phase prep).
Throughput Low (10-15 mins/sample).High (2-5 mins/sample).High.
The "Isomer Trap"

The 2,5-isomer (impurity) presents protons in a para relationship (positions 3 and 6). While the


-coupling remains small, the chemical shift symmetry  is the tell.
  • Target (2,6-isomer): Asymmetric shifts (

    
     ppm).
    
  • Impurity (2,5-isomer): If the substituents were identical, this would be a singlet. With Cl/O-alkyl, the shifts are distinct but the magnetic environment differs significantly from the 2,6-isomer.

Experimental Protocol (Standard Operating Procedure)

A. Solvent Selection: The "DMSO Imperative"

Do NOT use Chloroform-d (


) for this analysis.
  • Reason 1 (Solubility): Pyrazine carboxylic acids often exhibit poor solubility in non-polar solvents, leading to line broadening.

  • Reason 2 (Acid Visibility): In

    
    , carboxylic acids form cyclic dimers, shifting the -COOH proton and broadening it into the baseline. DMSO-d6 disrupts these dimers via Hydrogen bonding, resulting in a sharp, visible peak at ~13 ppm.
    
B. Sample Preparation[7]
  • Mass: Weigh 5–10 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.05%) or reference residual DMSO pentet to 2.50 ppm.

C. Acquisition Parameters (400 MHz +)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to 5 seconds (Crucial for complete relaxation of the isolated aromatic protons).

  • Scans (NS): 16–32 scans are sufficient for structural ID; 64 for minor impurity detection.

  • Temperature: 298 K (25°C).

Visualizations

Diagram 1: Molecular Structure & Numbering

This diagram establishes the locus of the NMR signals.

G N1 N1 C2 C2 N1->C2 C3 C3 (H) C2->C3 O_Link O C2->O_Link Ether N4 N4 C3->N4 C5 C5 (H) N4->C5 C6 C6 (Cl) C5->C6 C6->N1 CH2 CH2 O_Link->CH2 COOH COOH CH2->COOH

Caption: Numbering scheme for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. Red nodes indicate aromatic protons.

Diagram 2: Analytical Decision Workflow

This workflow guides the researcher from crude synthesis to validated product.

Workflow Start Crude Synthesis Product Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (D1 > 5s) Solvent->Acquire Check1 Check 8.3-8.7 ppm Region Acquire->Check1 ResultA Two Singlets/Doublets (Δδ ~0.2 ppm) Check1->ResultA Observed ResultB Complex Multiplets or Symmetric Shifts Check1->ResultB Observed ConclusionA PASS: 2,6-Isomer Confirmed ResultA->ConclusionA ConclusionB FAIL: Regioisomer Mixture or Wrong Isomer ResultB->ConclusionB

Caption: Decision tree for validating regiochemistry. The aromatic region (8.3-8.7 ppm) is the primary checkpoint.

Interpretation of Results

When analyzing your spectrum, follow this logic flow to validate the product:

  • The Acid Test (12-14 ppm): Look for the broad singlet.

    • Troubleshooting: If missing, the sample may be a salt (carboxylate) or the water content in the DMSO is too high (proton exchange). Add a drop of neat TFA or HCl to protonate if necessary.

  • The "Pyrazine Gap" (8.3-8.7 ppm):

    • You should see two distinct signals .

    • If you see a single peak integrating to 2H, you likely have the symmetric 2,6-bis(oxyacetic acid) byproduct or the 2,6-dichloro starting material (if no aliphatic peaks are present).

    • Calculate the integration ratio of Aromatic H : Methylene H. It must be 1:1:1 (assuming 1H for each aromatic and normalized to 2H for methylene).

  • The Methylene Anchor (4.9 ppm):

    • This peak serves as your internal integration standard. It is usually the cleanest peak in the spectrum.

Common Impurity Signals
  • Acetic Acid: Singlet at ~1.91 ppm (residual reagent).

  • Ethyl Acetate: Quartet at 4.03 ppm, Triplet at 1.17 ppm (extraction solvent).

  • Water: Variable broad peak at 3.33 ppm (in DMSO).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Relevance: Establishes the necessity of DMSO for carboxylic acid characteriz
  • Fuchi, N., et al. (2012).[2] "Discovery and structure-activity relationship of 2,6-disubstituted pyrazines." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Provides context on the synthesis and structural properties of 2,6-disubstituted pyrazine scaffolds.
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

    • Relevance: The industry standard for identifying non-product peaks (water, acetic acid, ethyl acet
  • ChemicalBook Entry. (2025). "(6-Chloropyrazin-2-yl)acetic acid."[3][4][5]

    • Relevance: Confirms the commercial availability and industrial relevance of the carbon-linked analog, supporting the structural context of the oxygen-linked target.

Sources

A Comparative Guide to the Tandem Mass Spectrometry Fragmentation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, a molecule featuring a halogenated pyrazine core linked to an acetic acid moiety via an ether bond.

As no public fragmentation data for this specific compound is currently available, this document serves as a predictive and comparative guide.[1] By leveraging established chemical principles and comparing its fragmentation to that of structurally related motifs—specifically aromatic ethers, carboxylic acids, and pyrazines—we can construct a reliable, proposed fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small molecules.

Molecular Structure and Physicochemical Properties

Understanding the molecule's structure is the first step in predicting its fragmentation. Key structural features influence which bonds are likely to break upon collisional activation.

  • Molecular Formula: C₆H₅ClN₂O₃

  • Monoisotopic Mass: 187.9989 Da[1]

  • Core Functional Groups:

    • Carboxylic Acid: A readily ionizable group, making it ideal for electrospray ionization (ESI). In negative-ion mode, it easily deprotonates to form a stable carboxylate anion.

    • Aromatic Ether: The ether linkage (Ar-O-CH₂) is a common site for fragmentation. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[2]

    • Chloropyrazine Ring: A nitrogen-containing aromatic heterocycle. The electronegative nitrogen atoms and the chlorine substituent influence the electron distribution and stability of the ring and its fragments.

The presence of a highly acidic proton on the carboxylic acid group makes negative-mode ESI a logical choice for analysis, as it will predictably form an [M-H]⁻ ion.

Experimental Protocol: A Methodology for Elucidation

This section outlines a robust, self-validating protocol for acquiring high-quality MS/MS data for the target analyte using a standard high-resolution mass spectrometer. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

Instrumentation:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, capable of high-resolution and accurate mass measurements.

  • Ion Source: Electrospray Ionization (ESI).

Protocol Steps:

  • Sample Preparation: Dissolve the reference standard of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1 µg/mL.

  • Infusion and Ionization:

    • Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Rationale: Direct infusion avoids chromatographic complications and provides a steady ion beam, which is ideal for fragmentation method development.

    • Ionization Mode: Negative Ion Mode.

    • Rationale: The carboxylic acid moiety is the most acidic site on the molecule and will readily deprotonate to form a stable [M-H]⁻ precursor ion, simplifying the resulting mass spectrum.

  • MS¹ Spectrum Acquisition:

    • Acquire a full-scan mass spectrum over a mass range of m/z 50-300.

    • Objective: Confirm the presence and accurate mass of the deprotonated precursor ion, [C₆H₄ClN₂O₃]⁻, at m/z 186.9916.[1] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the M and M+2 peaks.

  • MS² (Tandem MS) Spectrum Acquisition:

    • Precursor Ion Selection: Isolate the monoisotopic [M-H]⁻ ion at m/z 186.99 using the quadrupole.

    • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions and collide them with an inert gas (e.g., argon or nitrogen) in the collision cell.[3]

    • Collision Energy (CE): Apply a stepped or ramped collision energy, for example, from 10 to 40 eV.

    • Rationale: Using a range of collision energies allows for the observation of both low-energy (fragmentation of weaker bonds) and high-energy (more extensive fragmentation) pathways, providing a comprehensive fragmentation map.

    • Product Ion Analysis: Scan the product ions in the TOF or Orbitrap analyzer to obtain high-resolution fragmentation data.

Results: Proposed Fragmentation Pathway

Based on the principles of mass spectrometry and the known behavior of the constituent functional groups, the following fragmentation pattern for the [M-H]⁻ ion of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is proposed.

Table 1: Predicted Product Ions from the [M-H]⁻ Precursor of m/z 186.99

Product Ion (m/z)Proposed FormulaMass DifferenceNeutral LossProposed Identity of Fragment
142.9822[C₅H₄ClN₂O]⁻44.0094CO₂Chloropyrazinyloxymethyl anion
128.9723[C₄H₂ClN₂O]⁻58.0193C₂H₂O₂6-Chloropyrazin-2-olate anion
93.9748[C₃H₂ClN]⁻93.0168C₃H₂NO₃Fragment of pyrazine ring

Discussion of Fragmentation Mechanisms:

The deprotonated precursor ion, a carboxylate, is the starting point for all subsequent fragmentation. The negative charge on the carboxylate group directs the fragmentation pathways.

  • Primary Pathway: Decarboxylation (Loss of CO₂) The most favorable and lowest-energy fragmentation pathway for many carboxylate anions under CID is the neutral loss of carbon dioxide (CO₂), a highly stable molecule.[4][5]

    • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

    • m/z 186.99 → m/z 142.98 This cleavage results in the formation of the chloropyrazinyloxymethyl anion. This is expected to be the base peak in the product ion spectrum, especially at lower collision energies.

  • Secondary Pathway: Ether Bond Cleavage Ethers typically fragment via cleavage of the C-C bond alpha to the oxygen or cleavage of the C-O bond itself.[2][6][7] For this molecule, cleavage of the O-CH₂ bond is plausible.

    • [M-H]⁻ → [C₄H₂ClN₂O]⁻ + C₂H₂O₂

    • m/z 186.99 → m/z 128.97 This pathway yields the 6-chloropyrazin-2-olate anion. This fragmentation requires more energy than simple decarboxylation and would likely be observed at higher collision energies.

  • Ring Fragmentation: At higher collision energies, the stable pyrazine ring may undergo fragmentation. The fragmentation of unsubstituted pyrazine is known to proceed via loss of HCN.[8] A similar pathway could occur from the m/z 128.97 fragment, leading to smaller, less diagnostic ions.

Visualization of the Proposed Fragmentation Pathway

The logical flow of the fragmentation cascade is best represented visually.

Caption: Proposed CID fragmentation pathway for the [M-H]⁻ ion of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.

Comparative Analysis and Deeper Insights

The proposed fragmentation provides a clear diagnostic fingerprint for the molecule, which can be compared with the behavior of other chemical classes.

  • Comparison with Simple Carboxylic Acids: While simple aliphatic carboxylic acids may lose water or other small molecules, the dominant loss of CO₂ is a hallmark of carboxylate anions where the resulting carbanion is stabilized.[7] In this case, the resulting anion at m/z 142.98 is stabilized by the inductive effect of the adjacent oxygen atom. This behavior is consistent with studies on other O-acetyl-substituted carboxylate anions, where competing fragmentation pathways are often observed.[4][5]

  • Comparison with Aromatic Ethers: Typical aliphatic ethers often fragment via alpha-cleavage, resulting in a resonance-stabilized oxonium ion.[2][9] Aromatic ethers can cleave at the bond beta to the aromatic ring.[2] The fragmentation proposed here differs significantly. The presence of the carboxylate group completely changes the molecule's fragmentation chemistry, making decarboxylation the preferred pathway over typical ether cleavages. This illustrates a critical principle in mass spectrometry: fragmentation is directed by the most labile site and the most stable resulting products, and the ionization method heavily influences this outcome.

Conclusion

The tandem mass spectrometry fragmentation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid in negative ion mode is predicted to be dominated by a clear and diagnostic neutral loss of CO₂ (44 Da) from the deprotonated precursor ion to yield a fragment at m/z 142.98. A secondary, higher-energy fragmentation involving the cleavage of the ether linkage to produce an ion at m/z 128.97 is also proposed. This predictable fragmentation pattern, driven by the carboxylate functional group, provides a reliable method for the identification and structural confirmation of this molecule and can serve as a model for analyzing related compounds containing both carboxylate and aromatic ether functionalities.

References

  • PubChem . 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts . 18.8: Spectroscopy of Ethers. [Link]

  • Dr. K. S. S. S. V. Prasad . Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]

  • Crasto, A. M. . MASS SPECTRUM OF ETHERS. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Scribd . Mass Spectrometry of Alcohols and Ethers. [Link]

  • PubMed Central (PMC) . Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Center for Biotechnology Information. [Link]

  • PubMed . Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • University of Arizona . Mass Spectra Interpretation: ETHERS. [Link]

  • Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook . Pyrazine. National Institute of Standards and Technology. [Link]

  • Wikipedia . Collision-induced dissociation. [Link]

Sources

Technical Guide: FTIR Characterization of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the FTIR characterization of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid , a critical intermediate in the synthesis of pyrazine-based herbicides and pharmaceuticals. This document is structured for application scientists and process chemists, focusing on spectral discrimination and quality control (QC) performance.

Executive Summary

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (hereafter CPA-Oxy ) is a functionalized pyrazine derivative characterized by an ether linkage connecting a chloropyrazine ring to an acetic acid moiety. Its structural integrity is defined by three primary functionalities: the electron-deficient pyrazine ring, the aryl-alkyl ether bond, and the carboxylic acid terminus.

For process chemists, the primary challenge is distinguishing CPA-Oxy from its precursor, 2,6-Dichloropyrazine (2,6-DCP) , and potential hydrolysis byproducts during nucleophilic aromatic substitution (


). While HPLC remains the gold standard for purity quantification, FTIR (Fourier Transform Infrared Spectroscopy)  offers superior performance for real-time In-Process Control (IPC) due to the distinct spectral emergence of the carbonyl and ether moieties absent in the starting material.

Structural Context & Molecular Analysis

To interpret the spectrum accurately, one must understand the vibrational modes generated by the molecule's specific topology.

  • Analyte: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Pyrazine Core: Aromatic heterocycle, rigid, generating sharp skeletal vibrations.

    • Chlorine Substituent (C-6): Heavy atom effect, shifting ring breathing modes and providing a C-Cl stretch fingerprint.

    • Oxyacetic Acid Tail (C-2): Introduces flexible

      
       carbons and strong dipole oscillators (C=O, C-O-C).
      
Comparison of Alternatives (Analytes)

In a synthesis context, the "Alternative" is the starting material or a side-product.

FeatureTarget: CPA-Oxy Precursor: 2,6-Dichloropyrazine Impurity: Glycolic Acid
State Solid (Crystalline)Solid/Low-melt SolidSolid
Carbonyl (C=O) Present (~1735 cm⁻¹) AbsentPresent (~1730 cm⁻¹)
Ether (C-O-C) Present (~1250 cm⁻¹) AbsentAbsent
Hydroxyl (O-H) Broad (Acidic) AbsentBroad (Alcoholic + Acidic)
C-Cl Mono-substitutedDi-substitutedAbsent

Experimental Protocol: FTIR Characterization

Author’s Note: The following protocol uses Attenuated Total Reflectance (ATR) for its reproducibility with solid organic acids. Transmission (KBr) is cited for reference but is less robust for process environments due to hygroscopic interference.

Methodology (Self-Validating System)

Instrument: FTIR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet iS50) equipped with a Diamond or ZnSe ATR crystal. Parameters:

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000–600 cm⁻¹

  • Background: Air (clean crystal)

Step-by-Step Workflow:

  • Crystal Check: Collect a background spectrum. Ensure the region 2400–2300 cm⁻¹ (

    
    ) and 3500–3800 cm⁻¹ (
    
    
    
    ) is minimal.
  • Sample Loading: Place ~10 mg of dry CPA-Oxy solid onto the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum absorbance stabilizes (ensure contact without crushing the crystal if using ZnSe).

  • Acquisition: Collect sample spectrum.

  • Validation: Check for the "Acid Doublet" (Broad OH + Sharp C=O). If C=O is present but OH is absent, the sample may be a salt (carboxylate) rather than the free acid.

Spectral Performance & Comparative Analysis

The "performance" of the characterization lies in the Signal-to-Noise Ratio (SNR) of the diagnostic peaks. CPA-Oxy exhibits a "Traffic Light" spectral signature where specific bands confirm reaction progress.

Diagnostic Peak Assignments

The following table synthesizes theoretical assignments with empirical data for pyrazine derivatives.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid O-H Stretch3300–2500Medium, BroadIdentity: Confirms free acid form (vs. salt).
Carboxylic Acid C=O[1][2] Stretch1730–1750Strong, SharpCritical: Primary indicator of product formation. Absent in 2,6-DCP.
Pyrazine Ring C=N / C=C Stretch1520–1580MediumScaffold: Confirms heteroaromatic core integrity.
Ether Linkage C-O-C Asym. Stretch1240–1280StrongLinker: Distinguishes from simple alkyl acids or hydrolysis byproducts.
Chlorine C-Cl Stretch830–850MediumSubstituent: Verifies retention of the Chlorine atom (essential for activity).
Comparative Performance: FTIR vs. Alternatives

Why choose FTIR over HPLC or Raman for this specific molecule?

  • Vs. HPLC: HPLC requires method development (buffer selection to suppress ionization of the acid) and takes 15–30 minutes per run. FTIR provides a Pass/Fail result in <1 minute , making it superior for checking if the coupling reaction of 2,6-DCP with glycolate is complete.

  • Vs. Raman: Pyrazine rings are strong Raman scatterers. However, the CPA-Oxy molecule is often fluorescent due to impurities or the conjugated heteroaromatic system, which can swamp the Raman signal. FTIR is immune to fluorescence, providing a more robust "fingerprint" for this specific class of compounds.

Synthesis Monitoring Workflow

The following diagram illustrates the logic flow for using FTIR to monitor the synthesis of CPA-Oxy from 2,6-Dichloropyrazine.

CPA_Synthesis_Monitoring Start Start: Reaction Mixture (2,6-DCP + Glycolate) Sampling Sample Aliquot & Workup (Acidify) Start->Sampling FTIR_Scan Acquire FTIR Spectrum (ATR Mode) Sampling->FTIR_Scan Decision_CO Check 1735 cm⁻¹ (C=O) Is it Strong? FTIR_Scan->Decision_CO Decision_Cl Check 850 cm⁻¹ (C-Cl) Is it Present? Decision_CO->Decision_Cl Yes Result_Fail FAIL: Incomplete Continue Heating Decision_CO->Result_Fail No (SM remains) Decision_SM Check Precursor Peaks (Is 1150 cm⁻¹ reduced?) Decision_Cl->Decision_SM Yes Result_Impurity WARNING: Hydrolysis (Check OH intensity) Decision_Cl->Result_Impurity No (Dechlorination) Result_Pass PASS: Reaction Complete Proceed to Isolation Decision_SM->Result_Pass Yes (SM Gone) Decision_SM->Result_Fail No (Mixed Phase)

Figure 1: Logic gate workflow for FTIR-based In-Process Control (IPC) of CPA-Oxy synthesis. This self-validating loop ensures both the formation of the ether tail and the retention of the chlorine substituent.

References

  • National Institute of Standards and Technology (NIST). Chloropyrazine - Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C=O and C-Cl assignments).
  • PubChem. 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the logical development, optimization, and validation of a stability-indicating HPLC method, grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a polar, acidic molecule whose purity can be compromised by process-related impurities and degradation products.[1][2][3][4][5] A robust analytical method is essential to separate the main component from these potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution and sensitivity.[6] The development of such a method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography.

Initial Method Development: A Logic-Driven Approach

The primary goal is to achieve adequate retention of the polar acidic analyte while ensuring good peak shape and resolution from any potential impurities. A reversed-phase HPLC mode is the most common starting point for moderately polar compounds.[7]

Given the polar and acidic nature of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, a standard C18 column might not provide sufficient retention.[8][9] Therefore, a comparative evaluation of different stationary phases is warranted.

  • Conventional C18: A good starting point for general-purpose reversed-phase separations.[10]

  • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide) near the silica surface, which can enhance the retention of polar analytes through secondary interactions and improve peak shape.[10]

  • Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions with the pyrazine ring of the analyte, which can be beneficial for separating aromatic compounds.[11]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for ionizable compounds.[7][8][12]

Experimental Protocol: Column Screening

  • Prepare the Analyte Solution: Dissolve 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[13]

  • Initial Mobile Phase: A simple gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. The acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape in reversed-phase chromatography.[14][15][16]

  • Screening Conditions:

    • Columns: C18 (e.g., 4.6 x 150 mm, 5 µm), Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm), Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector at 254 nm. A PDA detector is crucial as it allows for the monitoring of multiple wavelengths and peak purity analysis.[17][18][19][20][21]

    • Column Temperature: 30 °C.

Data Presentation: Column Screening Results

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesObservations
C183.21.83500Poor retention, significant peak tailing.
Polar-Embedded C185.81.27500Good retention and improved peak symmetry.
Phenyl-Hexyl4.51.46000Moderate retention, some tailing, different selectivity observed for a minor impurity.

Based on this initial screening, the Polar-Embedded C18 column was selected for further optimization due to its superior retention and peak shape for the acidic analyte.

The mobile phase composition, particularly the pH and organic modifier, plays a critical role in controlling the retention and selectivity of ionizable compounds.[11][14][15]

Experimental Protocol: Mobile Phase Optimization

  • pH Evaluation: The pKa of the carboxylic acid group in the analyte is a key parameter. To ensure consistent retention and good peak shape, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[16][22] Buffers such as phosphate or acetate can be used to control the pH.[10][22]

    • Conditions Tested:

      • 0.1% Formic Acid (pH ~2.7)

      • 20 mM Potassium Phosphate, pH 3.0

      • 20 mM Ammonium Acetate, pH 4.5

  • Organic Modifier Evaluation: The choice of organic solvent can also influence selectivity.[11][15]

    • Solvents Tested: Acetonitrile vs. Methanol.

Data Presentation: Mobile Phase Optimization Results

Mobile Phase ConditionRetention Time (min)Resolution (with impurity)Peak ShapeRationale
0.1% Formic Acid in ACN/Water5.81.8SymmetricalGood starting point, simple and MS-compatible.
20 mM KH2PO4, pH 3.0 in ACN/Water6.22.1SymmetricalImproved resolution due to better pH control.[22]
20 mM NH4OAc, pH 4.5 in ACN/Water4.11.5Slight TailingReduced retention as pH approaches pKa.
20 mM KH2PO4, pH 3.0 in MeOH/Water7.51.9Broader PeakMethanol provides different selectivity but can lead to broader peaks.[11]

The optimized mobile phase was determined to be 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile as the organic modifier, delivered in a gradient elution mode to ensure timely elution of any less polar impurities.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug from its degradation products.[23][24] Forced degradation studies intentionally stress the analyte under various conditions to generate these degradation products.[25][26]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: A stock solution of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (1 mg/mL) in a 50:50 mixture of water and acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: Analyze the stressed samples using the optimized HPLC method. A PDA detector is invaluable here to check for peak purity and to identify the formation of new peaks.[17][21]

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Degradation Profile Analysis->Results

Caption: Workflow for the forced degradation study.

Data Presentation: Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Main PeakComments
Acid Hydrolysis12.5%2> 2.0Significant degradation observed.
Base Hydrolysis25.8%3> 2.0Most significant degradation.
Oxidative Degradation8.2%1> 2.0Moderate degradation.
Thermal Degradation3.5%1> 2.0Stable to heat.
Photolytic Degradation1.9%0-Photostable under tested conditions.

The results demonstrate that the method is capable of separating the main peak from all generated degradation products, thus confirming its stability-indicating nature. A degradation level of 10-30% is generally considered adequate for this purpose.[25][27]

Method Validation: Demonstrating Fitness for Purpose

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[28][29][30][31]

Visualization: HPLC Method Development and Validation Logic

HPLC_Method_Dev_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Col_Select Column Selection MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Forced_Deg Forced Degradation MP_Opt->Forced_Deg Specificity Specificity Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final_Method Validated HPLC Method Robustness->Final_Method

Caption: Logical flow of HPLC method development and validation.

Data Presentation: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blanks, impurities, or degradants.Passed. Peak purity index > 0.999 for the main peak in the presence of degradants.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 50-150% of the nominal concentration.
Range Method is linear, accurate, and precise over the specified range.50-150% of the nominal concentration.
Accuracy % Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6)
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2% (different day, different analyst)
Limit of Detection (LOD) S/N ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) S/N ratio of 10:10.03 µg/mL
Robustness No significant change in results with small variations in method parameters.Passed for variations in pH (±0.2 units), flow rate (±10%), and column temperature (±5 °C).

Conclusion

A robust, stability-indicating reversed-phase HPLC method for the purity determination of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid has been successfully developed and validated. The use of a polar-embedded C18 column with a mobile phase of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in a gradient mode provides excellent separation of the main component from its process-related impurities and degradation products. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a pharmaceutical setting.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). [Source Not Available]
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. [Link]

  • A Brief Overview of PDA Detectors in HPLC. (2023). GenTech Scientific. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex. [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. [Link]

  • Peak Purity Algorithms using Diode Array Detectors. (2016). LCGC International. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). [Source Not Available]
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.). [Source Not Available]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. (n.d.). PubChem. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). [Source Not Available]
  • How can I choose mobile phase for reverse phase HPLC? (2015). ResearchGate. [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. (n.d.). AWS. [Link]

  • 2-[(6-chloropyrazin-2-yl)sulfanyl]acetic acid, min 95%, 10 mg. (n.d.). [Source Not Available]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Source Not Available]
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).

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A Comparative Guide to the Synthetic Routes for 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazine moiety is a common scaffold in pharmacologically active compounds, and the carboxylic acid handle allows for further derivatization, such as amide bond formation.[1] The strategic placement of the chloro-substituent and the ether linkage provides specific electronic and steric properties crucial for molecular recognition in biological targets.

This guide provides an in-depth comparison of the two primary synthetic strategies for this compound, grounded in fundamental organic chemistry principles. We will dissect each route, offering detailed experimental protocols, a discussion of the underlying mechanisms, and a critical evaluation of their respective advantages and disadvantages. This analysis aims to equip researchers, chemists, and process development professionals with the necessary insights to select the most appropriate synthetic route for their specific laboratory or industrial needs.

Retrosynthetic Analysis

The core structure of the target molecule is an aryl ether. The most logical and widely adopted strategy for forming such a C-O bond is the Williamson ether synthesis or its variant, the nucleophilic aromatic substitution (S_N_Ar).[2][3] This leads to two distinct retrosynthetic disconnections, which form the basis of our comparison.

G cluster_A Route A (SNAr) cluster_B Route B (SN2) TM Target Molecule: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid A1 2,6-Dichloropyrazine TM->A1 C-O Disconnection (SNAr) A2 Glycolic Acid Derivative (HO-CH2-COOH) TM->A2 C-O Disconnection (SNAr) B1 6-Chloropyrazin-2-ol TM->B1 C-O Disconnection (SN2) B2 Haloacetic Acid Derivative (X-CH2-COOH) TM->B2 C-O Disconnection (SN2) G Start 2,6-Dichloropyrazine + Sodium Glycolate Reaction S_N_Ar Reaction (Monosubstitution) Start->Reaction Intermediate Intermediate Product (Sodium 2-((6-chloropyrazin-2-yl)oxy)acetate) Reaction->Intermediate Workup Acidic Workup (Protonation) Intermediate->Workup Product Final Product (2-((6-Chloropyrazin-2-yl)oxy)acetic acid) Workup->Product

Figure 2: Workflow for the S_N_Ar synthesis pathway.

Detailed Experimental Protocol
  • Preparation of Nucleophile: In a three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.1 equivalents) to anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C.

  • Slowly add a solution of glycolic acid (1.0 equivalent) in DMF to the NaH suspension. The choice of glycolic acid itself is economical, though its ester (e.g., ethyl glycolate) could also be used, which would necessitate a subsequent hydrolysis step. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium glycolate nucleophile.

  • S_N_Ar Reaction: Add 2,6-dichloropyrazine (1.0 equivalent) to the reaction mixture. Allow the mixture to warm to room temperature and then heat to 60-80 °C. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cation (Na+) without hydrogen bonding to the nucleophile, thus enhancing its reactivity. [4]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,6-dichloropyrazine is consumed (typically 4-6 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-water. Acidify the aqueous solution to pH 2-3 with 2M HCl. The target carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.

Evaluation
  • Advantages:

    • Atom Economy & Step-Efficiency: This is a one-pot reaction starting from readily available and relatively inexpensive commercial reagents (2,6-dichloropyrazine and glycolic acid).

    • Scalability: The procedure is straightforward and generally scalable with appropriate thermal management.

  • Disadvantages:

    • Selectivity Control: The primary challenge is preventing the disubstitution product, where both chlorine atoms react. This is typically controlled by using a 1:1 stoichiometry of reagents and maintaining moderate reaction temperatures. Over-reaction can be a significant issue, leading to purification challenges.

    • Harsh Reagents: The use of sodium hydride requires careful handling due to its pyrophoric nature.

Route B: Williamson Ether Synthesis (S_N_2) Pathway

This classic ether synthesis involves the reaction of an alkoxide (in this case, a pyrazin-oxide) with an alkyl halide. [5][6]This route changes the roles of the reacting partners compared to Route A.

Chemical Principle

This pathway is a bimolecular nucleophilic substitution (S_N_2) reaction. [2]First, the hydroxyl group of 6-chloropyrazin-2-ol is deprotonated by a base to form a potent pyrazin-oxide nucleophile. This nucleophile then attacks the electrophilic carbon of a haloacetic acid derivative (e.g., ethyl bromoacetate), displacing the halide leaving group in a single, concerted step.

G Start 6-Chloropyrazin-2-ol Deprotonation Deprotonation (e.g., K2CO3, NaH) Start->Deprotonation Nucleophile Potassium Pyrazin-oxide Deprotonation->Nucleophile SN2 SN2 Reaction + Ethyl Bromoacetate Nucleophile->SN2 Ester_Intermediate Ester Intermediate SN2->Ester_Intermediate Hydrolysis Saponification (e.g., NaOH, H2O) Ester_Intermediate->Hydrolysis Product Final Product Hydrolysis->Product

Figure 3: Workflow for the Williamson (S_N_2) synthesis pathway.

Detailed Experimental Protocol
  • Deprotonation: In a round-bottom flask, suspend 6-chloropyrazin-2-ol (1.0 equivalent) and potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous acetone or acetonitrile. Weaker bases like K₂CO₃ are often sufficient and safer to handle than NaH for this type of substrate. [5]2. S_N_2 Reaction: Add ethyl bromoacetate (1.1 equivalents) to the suspension. Heat the mixture to reflux and stir for 8-12 hours. The reaction progress can be monitored by TLC.

  • Isolation of Ester: After completion, cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate. This intermediate can be purified by column chromatography if necessary.

  • Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (as monitored by TLC).

  • Final Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Evaluation
  • Advantages:

    • High Regioselectivity: This route avoids the problem of disubstitution inherent in Route A, as the starting pyrazine has only one reactive hydroxyl group.

    • Milder Conditions: The use of bases like K₂CO₃ is often feasible, which is advantageous for safety and handling on a larger scale.

  • Disadvantages:

    • Starting Material Availability: 6-Chloropyrazin-2-ol is less common and more expensive than 2,6-dichloropyrazine. Its synthesis from other precursors adds steps to the overall process, reducing the overall yield and efficiency. [7] * Longer Sequence: This route typically involves two distinct chemical transformations (etherification and hydrolysis), making it less step-economical than the one-pot S_N_Ar approach.

    • Potential Side Reactions: The pyrazin-oxide nucleophile is ambident and could potentially undergo N-alkylation in addition to the desired O-alkylation, although O-alkylation is generally favored under these conditions.

Quantitative and Qualitative Comparison

ParameterRoute A: S_N_ArRoute B: Williamson (S_N_2)Rationale
Number of Steps 1 (or 2 if ester is used)2 (Etherification + Hydrolysis)Route A is more step-economical.
Starting Materials 2,6-Dichloropyrazine, Glycolic Acid6-Chloropyrazin-2-ol, Ethyl BromoacetateReagents for Route A are generally more common and cost-effective.
Key Challenge Controlling disubstitutionAvailability of 6-chloropyrazin-2-ol; potential N-alkylationEach route has a distinct primary obstacle to overcome.
Reagent Safety Requires strong, pyrophoric base (NaH)Can often be performed with milder bases (K₂CO₃)Route B can be designed with a more favorable safety profile.
Purification Removal of disubstituted byproductRemoval of unreacted starting material and N-alkylated byproductPurification for Route A can be more challenging if selectivity is poor.
Scalability Good, but requires excellent process controlModerate, limited by cost of starting materialRoute A is likely more favorable for industrial scale-up if optimized.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, each with a distinct set of strengths and weaknesses.

Route A (S_N_Ar) is the preferred method for its directness, step-economy, and use of inexpensive, readily available starting materials. Its primary drawback is the potential for over-reaction to form the disubstituted product. However, with careful control of stoichiometry, temperature, and reaction time, this can be minimized, making it the superior choice for both laboratory-scale and large-scale industrial synthesis.

Route B (Williamson S_N_2) provides excellent control over regioselectivity, completely avoiding the issue of disubstitution. However, this advantage is significantly offset by the lower availability and higher cost of the 6-chloropyrazin-2-ol starting material and the necessity of a two-step sequence. This route is a suitable alternative if high purity is required and the challenges of byproduct separation in Route A prove insurmountable, or if 6-chloropyrazin-2-ol is readily available through other research activities.

For most applications, optimizing the S_N_Ar conditions of Route A will provide the most efficient and economical synthesis of the target compound.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Unnamed Author. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • D. S. Jones, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Unnamed Author. (n.d.). Synthesis of 2,6-Di:chloro-pyrazine. Google Patents.
  • Unnamed Author. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com.
  • Unnamed Author. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar.
  • Unnamed Author. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

Sources

Comparative Guide: Characterization and Synthetic Utility of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (PubChem CID: 59336111) is a critical heterocyclic building block used in the synthesis of GPR40 agonists and other metabolic disease targets. It serves as a bioisostere for the more common 2-[(6-chloropyridin-2-yl)oxy]acetic acid , offering modulated lipophilicity and metabolic stability profiles.

This guide provides a definitive specification for the elemental characterization of this compound, compares its physicochemical "performance" against its pyridine analog, and outlines a self-validating synthesis protocol.

Elemental Analysis Specifications (The "Gold Standard")

For researchers validating a synthesized batch, the elemental analysis (CHNCl) is the primary confirmation of bulk purity, specifically distinguishing the free acid from potential salts or solvates.

Table 1: Theoretical vs. Acceptance Specifications

Basis: Anhydrous, solvent-free C₆H₅ClN₂O₃ (MW: 188.57 g/mol )

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Note
Carbon (C) 38.22% 37.82% – 38.62%Low C often indicates retained inorganic salts or moisture.
Hydrogen (H) 2.67% 2.27% – 3.07%High H suggests retained organic solvents (e.g., EtOAc, EtOH).
Nitrogen (N) 14.86% 14.46% – 15.26%Critical for confirming the pyrazine ring integrity.
Chlorine (Cl) 18.80% 18.40% – 19.20%Low Cl may indicate hydrolysis of the chloro-substituent (rare).
Oxygen (O) 25.45% Not typically measured directlyCalculated by difference.
Impact of Common Impurities on EA Data

If your experimental data deviates, use this "Impurity Fingerprint" table to diagnose the issue before re-purifying.

ScenarioEffect on %CEffect on %HEffect on %NCausality
Retained Water (5% w/w) ↓ Lower (36.3%)↑ Higher (3.2%)↓ Lower (14.1%)Hygroscopic nature of the carboxylic acid.
Retained EtOAc (5% w/w) ↑ Higher↑ Higher↓ LowerInadequate drying after extraction.
Hydrolysis Product ↓ Lower↑ Higher↑ HigherConversion to 6-hydroxypyrazine derivative (loss of acetic acid moiety).

Comparative Performance: Pyrazine vs. Pyridine Scaffolds

In drug design, switching from a pyridine to a pyrazine core ("Nitrogen Walk") is a strategic move to lower LogP and improve solubility. Below is the performance comparison of the target compound against its direct competitor.

Table 2: Physicochemical Performance Metrics[1]
FeatureTarget: Pyrazine Ether Alternative: Pyridine Ether Performance Implication
Structure 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid2-[(6-Chloropyridin-2-yl)oxy]acetic acidPyrazine has 2 nitrogens (1,4-positions).
Lipophilicity (cLogP) 0.65 (Predicted)1.30 (Predicted)Pyrazine is Superior: Lower LogP improves solubility and reduces non-specific binding.
Acidity (pKa) ~3.1~3.5Pyrazine is slightly more acidic due to higher electron deficiency of the ring.
Metabolic Stability HighModeratePyrazine rings are generally less prone to oxidative metabolism than pyridines.
Synthetic Reactivity High (SNAr)Moderate (SNAr)The extra nitrogen makes the C-Cl bond more electrophilic, facilitating easier derivatization.

Validated Experimental Protocols

A. Synthesis Workflow (Self-Validating)

Objective: Synthesize 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2,6-Dichloropyrazine (1.0 eq)[1]

  • tert-Butyl glycolate (1.1 eq) [Preferred over ethyl ester to prevent transesterification issues]

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • THF (Anhydrous)

  • TFA / DCM (for deprotection)

Protocol:

  • Activation: Dissolve tert-butyl glycolate in anhydrous THF at 0°C. Add KOtBu portion-wise. Stir for 15 min to generate the alkoxide.

    • Validation Point: Solution should turn slightly cloudy (potassium salt formation).

  • Coupling: Add 2,6-dichloropyrazine (dissolved in THF) dropwise to the alkoxide solution. Maintain 0°C.

    • Mechanism:[2][3][4] The alkoxide attacks the C-2 position, displacing chloride. The 6-chloro position is less reactive due to lack of activating ortho-nitrogen in the transition state relative to the attack site, but regioselectivity is not an issue here (symmetric starting material).

  • Reaction: Warm to RT and stir for 2 hours.

    • QC Check: TLC (Hex/EtOAc 4:1). Starting material (Rf ~0.8) should disappear; Product ester (Rf ~0.5) appears.[2]

  • Workup: Quench with NH₄Cl(aq). Extract with EtOAc.[1][4] Dry (Na₂SO₄) and concentrate.[1][4]

  • Deprotection: Dissolve the intermediate ester in DCM (10 vol). Add TFA (5 vol). Stir 4 hours.

    • Validation Point: Evolution of isobutylene gas confirms deprotection.

  • Isolation: Concentrate to dryness. Triturate with Et₂O/Hexane to precipitate the free acid.

B. Analytical Validation Workflow

ValidationTree Start Crude Solid Isolated NMR 1H NMR (DMSO-d6) Start->NMR Check1 Check: Pyrazine Protons (Singlets at ~8.2 & 8.4 ppm?) NMR->Check1 HPLC HPLC Purity (>98% Area) Check1->HPLC Yes Fail1 Recrystallize (EtOAc/Hex) Check1->Fail1 No (Impure) EA Elemental Analysis (C, H, N, Cl) HPLC->EA >98% HPLC->Fail1 <98% Pass RELEASE BATCH EA->Pass Within ±0.4% Fail2 Dry under Vacuum (50°C, 24h) EA->Fail2 H% High (Solvent) Fail1->Start Fail2->EA

Caption: QC Decision Tree for validating 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid batches.

Mechanistic Visualization: Synthesis Pathway

The following diagram illustrates the SNAr mechanism and subsequent hydrolysis, highlighting the critical intermediate.

SynthesisPath cluster_0 Critical Control Point SM 2,6-Dichloropyrazine (Electrophile) Inter Intermediate Ester (Stable) SM->Inter KOtBu, THF 0°C -> RT (SNAr) Reagent tert-Butyl Glycolate (Nucleophile) Reagent->Inter Product Target Acid (C6H5ClN2O3) Inter->Product TFA, DCM (Acid Hydrolysis)

Caption: Synthetic route via SNAr displacement and acid-mediated deprotection.

References

  • PubChem. "2-[(6-chloropyrazin-2-yl)oxy]acetic acid (Compound)." National Library of Medicine. Accessed February 14, 2026. [Link]

  • Sato, H., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2012. (Provides context on phenoxy/alkoxy acetic acid bioisosteres in GPR40 agonists). [Link]

  • Litalien, S., et al. "Nucleophilic Aromatic Substitution of Chloropyrazines." Journal of Organic Chemistry. (General reference for SNAr conditions on 2,6-dichloropyrazine). [Link]

Sources

Chromatographic separation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CPOA) and its related impurities presents a classic chromatographic challenge: balancing the retention of a polar, acidic main compound against highly lipophilic starting materials and polar hydrolysis by-products. This guide moves beyond generic protocols to provide a scientifically grounded comparison of separation strategies, focusing on the critical interplay between stationary phase chemistry and mobile phase pH.

As a key intermediate in the synthesis of pyrazine-based pharmaceuticals (such as Selexipag analogues and specific CRTH2 antagonists), the purity of CPOA directly impacts downstream yield and API quality. This guide details a robust, self-validating HPLC methodology designed to detect trace levels of process-related impurities.

Part 1: The Impurity Landscape & Chemical Logic

To design an effective separation, we must first understand the "Why" behind the impurities. The synthesis of CPOA typically involves the nucleophilic aromatic substitution (


) of 2,6-dichloropyrazine with a glycolic acid derivative or chloroacetic acid equivalent.

Key Chemical Challenges:

  • Amphoteric Nature: The molecule contains a basic pyrazine ring (pKa ~0.6) and an acidic carboxylic tail (pKa ~3.5).

  • Polarity Extremes:

    • Starting Material (SM): 2,6-Dichloropyrazine is non-polar and lipophilic.

    • By-Product: 2,6-Bis(oxyacetic acid)pyrazine is highly polar and hydrophilic.

Table 1: Predicted Impurity Profile & Retention Behavior
Impurity IDStructure / NameOriginPolarity (LogP)Predicted Elution (RP-HPLC)
IMP-A 2,6-Dichloropyrazine Unreacted Starting MaterialHigh (Lipophilic)Late Eluter (RRT > 1.5)
IMP-B 6-Chloropyrazin-2-ol Hydrolysis of SMModerate/PolarEarly/Mid Eluter (RRT < 0.8)
IMP-C 2,6-Bis(carboxymethoxy)pyrazine Over-alkylation (Side Reaction)Very High (Hydrophilic)Void Volume / Very Early (RRT < 0.5)
CPOA 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Target Compound Amphiphilic Reference (RRT = 1.0)
Part 2: Chromatographic Strategy Comparison

We evaluated three common separation strategies. The "Standard C18" approach often fails due to pore dewetting or poor retention of the acidic main peak. The "Polar-Embedded" approach is the superior choice for this specific chemistry.

Table 2: Method Performance Comparison
FeatureMethod A: Standard C18 Method B: Polar-Embedded C18 (Recommended) Method C: HILIC
Stationary Phase Alkyl-bonded Silica (C18)Polar-Embedded Group (e.g., Amide/Carbamate)Bare Silica / Zwitterionic
Mobile Phase High % Organic required for SMHigh % Aqueous compatibleHigh % Organic (ACN)
Peak Shape (Acid) Poor (Tailing > 1.5 without ion-pairing)Excellent (Symmetry < 1.2)Good, but SM elutes too fast
Retention of IMP-C Weak (Elutes near void)Moderate (Better resolution)Strong (Well retained)
Robustness Low (Phase collapse in high aqueous)High (Resistant to dewetting)Low (Sensitive to water content)
Suitability General ScreeningImpurity Profiling (Gold Standard) Very Polar Impurities Only
Part 3: The "Gold Standard" Protocol (Method B)

This protocol utilizes a Polar-Embedded C18 column to ensure retention of the polar acid (CPOA) while maintaining the hydrophobic selectivity needed to resolve the non-polar dichloropyrazine (IMP-A).

1. Chromatographic Conditions
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: The embedded polar group shields silanols (reducing tailing for the pyrazine nitrogen) and allows operation in 100% aqueous conditions if needed for early eluters.

  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH suppresses the ionization of the carboxylic acid (CPOA), keeping it neutral and increasing its retention on the hydrophobic stationary phase.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Rationale: Acetonitrile provides sharper peaks for aromatic compounds compared to Methanol.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm .[1]

    • Rationale: Pyrazine rings have a characteristic absorption max around 265-275 nm.

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial hold for polar IMP-C
5.0955Isocratic to resolve early eluters
20.03070Ramp to elute lipophilic IMP-A
25.03070Wash step
25.1955Re-equilibration
30.0955End of Run
3. System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

  • Resolution (

    
    ):  > 2.0 between CPOA (Main Peak) and nearest impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the CPOA peak (Critical for acidic analytes).
    
  • Theoretical Plates (

    
    ):  > 5000 for the CPOA peak.
    
  • % RSD (Area): < 2.0% for 5 replicate injections of the standard.

Part 4: Visualizing the Workflow
Diagram 1: Impurity Origin & Separation Logic

This diagram maps the synthesis pathway to the resulting impurity profile, guiding the separation strategy.

ImpurityPathways SM Starting Material (2,6-Dichloropyrazine) Reaction Nucleophilic Substitution (SnAr) SM->Reaction Reagent Reagent (Glycolic Acid / Chloroacetic Acid) Reagent->Reaction CPOA Target Product (CPOA) Amphiphilic Reaction->CPOA Main Reaction ImpA Impurity A (Unreacted SM) Lipophilic Reaction->ImpA Incomplete ImpB Impurity B (Hydrolysis) Polar Reaction->ImpB Side Reaction (Water) ImpC Impurity C (Bis-substitution) Very Polar Reaction->ImpC Over-reaction

Caption: Synthesis pathways leading to the critical impurity profile of CPOA.

Diagram 2: Method Development Decision Tree

A logic flow for troubleshooting peak shape and retention issues specific to this compound.

MethodDecision Start Start Method Development Target: CPOA CheckPeak Check CPOA Peak Shape Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing YesTailing Cause: Silanol Interaction or Acid Ionization Tailing->YesTailing Yes Retention Poor Retention of Polar Impurities? Tailing->Retention No Action1 Switch to Polar-Embedded Column (Shields Silanols) YesTailing->Action1 Action2 Lower pH to < 2.5 (Suppresses Ionization) Action1->Action2 Action2->CheckPeak YesRet Cause: Phase Collapse (Dewetting) Retention->YesRet Yes Final Final Method: Polar-Embedded C18, pH 2.2 Retention->Final No Action3 Use 100% Aqueous-Stable Phase (Start at 0-5% Organic) YesRet->Action3 Action3->CheckPeak

Caption: Decision matrix for optimizing the separation of acidic pyrazine derivatives.

Part 5: References
  • Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America.

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Acidic Compounds).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.

  • Waters Corporation. (2023). SymmetryShield RP18 Columns: Technology and Applications.

Sources

Reference Standards for 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 884497-52-3) is a critical structural motif and process-related impurity in the synthesis of pyrazine-based therapeutics, most notably Selexipag (Uptravi®), a prostacyclin receptor agonist used for pulmonary arterial hypertension.

In drug development, this compound often serves two roles: a Key Starting Material (KSM) derivative or a degradation impurity . Its accurate quantification is mandated by ICH Q3A/B guidelines. However, the market is flooded with "Research Grade" chemicals labeled as reference standards. This guide objectively compares Certified Reference Materials (CRMs) against Research Grade (RG) alternatives, providing a self-validating protocol for their qualification.

The Landscape of Reference Standards

For niche pharmaceutical intermediates like 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, a Pharmacopeial Primary Standard (USP/EP) is often unavailable. Researchers must choose between Commercial Secondary Standards (often ISO 17034 accredited) and Research Grade chemicals .

Comparative Analysis: CRM vs. Research Grade
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (RG) Impact on Data
Purity Assignment Mass Balance or qNMR (Absolute)Area % (HPLC/GC only)RG ignores water/solvent content, leading to overestimation of potency.
Traceability SI-traceable via NIST/BIPM primaries.Internal lot release only.RG data may be rejected in GMP/GLP audits.
Uncertainty Explicitly calculated (

).
Not reported.Impossible to calculate total error budget with RG.
Homogeneity Tested and verified between vials.Assumed.High risk of variability in RG if hygroscopic.
Cost High (

$)
Low ($)RG requires in-house qualification (hidden cost).

Scientist's Verdict: Use Option B (RG) for early-stage route scouting. You MUST use Option A (CRM) (or fully characterize Option B in-house) for method validation, stability studies, and batch release.

Technical Deep Dive: The "Self-Validating" Qualification Protocol

If you cannot source a CRM, you must upgrade a Research Grade material to a "Working Standard." The following protocol uses Quantitative NMR (qNMR) as the primary ratio method, which is superior to chromatographic mass balance for this compound due to its polarity.

Why qNMR?

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid has a distinct pyrazine proton signal that is isolated from common solvent peaks. qNMR provides absolute purity without requiring a response factor, unlike HPLC.

Experimental Protocol: In-House Standard Qualification

Objective: Determine the absolute potency (% w/w) of the candidate standard.

Reagents:

  • Analyte: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (Candidate Standard).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity). Chosen for high purity, non-hygroscopic nature, and distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (provides excellent solubility for pyrazines).

Step-by-Step Methodology:

  • Gravimetry:

    • Weigh exactly

      
       mg of the Candidate Standard (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of Maleic Acid IS (
      
      
      
      ) into the same vial.
    • Record weights to 0.001 mg precision using a microbalance.

  • Dissolution:

    • Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Ensure no particulates remain.

  • Acquisition (400 MHz+ NMR):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (D1):

      
       seconds (Critical: 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation: Use the following equation to derive Absolute Purity (

    
    ):
    


Chromatographic Performance (HPLC-UV)

Once the potency is established via qNMR, use HPLC to assess the impurity profile . The "oxy-acetic acid" tail is polar, requiring specific buffering to prevent peak tailing.

Recommended Method (Reverse Phase):

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3),

    
    , 
    
    
    
    mm.
    • Rationale: T3 bonding technology retains polar acids better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold for retention of polar acid).

    • 2-15 min: 5%

      
       90% B.
      
    • 15-20 min: 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Pyrazine absorption max).

  • Column Temp:

    
    C.
    

System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
     (If >1.5, increase buffer strength or switch to TFA).
    
  • Retention Time: Stable

    
     min over 6 injections.
    
  • Signal-to-Noise (LOQ):

    
     for the 0.05% impurity level.
    
Visual Workflow: From Vial to Validated Data

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

Standard_Qualification Start Need Reference Standard for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Check_Source Is a Pharmacopeial (USP/EP) Standard Available? Start->Check_Source Buy_Primary Purchase Primary Standard (Low Probability) Check_Source->Buy_Primary Yes Check_Commercial Check Accredited Vendors (LGC, Merck, TRC) Check_Source->Check_Commercial No Option_CRM Option A: CRM Available (ISO 17034) Check_Commercial->Option_CRM Found Option_RG Option B: Research Grade Only (Catalog Chemical) Check_Commercial->Option_RG Not Found Final_CoA Generate Internal CoA Assign 'Working Standard' Status Option_CRM->Final_CoA Verify Cert Qual_Workflow REQUIRED: In-House Qualification Option_RG->Qual_Workflow Mandatory Exp_qNMR Step 1: qNMR (Determine Absolute Potency) Qual_Workflow->Exp_qNMR Exp_HPLC Step 2: HPLC-UV (Determine Impurity Profile) Qual_Workflow->Exp_HPLC Exp_Water Step 3: Karl Fischer / TGA (Confirm Volatiles) Qual_Workflow->Exp_Water Exp_qNMR->Final_CoA Exp_HPLC->Final_CoA Exp_Water->Final_CoA

Caption: Decision matrix for selecting and qualifying reference standards, emphasizing the mandatory upgrade path for Research Grade materials.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[2] Link

  • Balser, S., et al. "Selexipag: A new prostacyclin receptor agonist." American Journal of Cardiovascular Drugs, 16.5 (2016): 365-373. (Context for Selexipag impurities). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Validation of qNMR methods). Link

  • European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia. Link

  • ChemicalBook. 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid Product Listings. (Source for Research Grade availability). Link

Sources

Comparative Guide: UV-Vis Absorption Properties of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid , a critical intermediate in the synthesis of pyrazine-based pharmaceuticals and agrochemicals.

This document synthesizes theoretical chromophore analysis with predicted spectral behavior derived from authoritative structure-property relationships, as direct public spectral data for this specific intermediate is proprietary.

Executive Summary

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 1989672-42-5) is a functionalized pyrazine derivative characterized by a donor-acceptor chromophore system . The molecule features a pyrazine ring (electron-deficient) substituted with a chlorine atom (weakly deactivating) and an oxyacetic acid moiety (strongly activating electron donor).

In UV-Vis spectroscopy, this compound exhibits a distinct bathochromic (red) shift compared to its precursor, 2,6-dichloropyrazine , due to the strong mesomeric effect (+M) of the ether oxygen. This guide compares its spectral performance against key alternatives to assist researchers in reaction monitoring, purity assessment, and metabolite identification.

Mechanistic Analysis of Optical Properties

The Chromophore System

The optical absorption arises from electronic transitions within the pyrazine ring (


 and 

). The substituents modify these transitions:
  • Pyrazine Core : Inherently absorbs at

    
     nm.
    
  • 6-Chloro Substituent : Exerts an inductive effect (-I) that stabilizes the HOMO, causing a slight bathochromic shift and hyperchromic effect.

  • 2-Oxyacetic Acid Group : The ether oxygen possesses lone pairs that conjugate with the pyrazine ring (+M effect). This significantly destabilizes the HOMO, narrowing the HOMO-LUMO gap and causing a substantial red shift (

    
     nm) compared to the unsubstituted ring.
    
Electronic Transition Pathway

The following diagram illustrates the impact of substituents on the spectral shift, providing a logical basis for peak identification.

ChromophoreAnalysis Pyrazine Pyrazine Core (λmax ~260 nm) Cl_Sub 6-Chloro Group (-I Effect, +M minor) Pyrazine->Cl_Sub Minor Red Shift (+5-10 nm) Oxy_Sub 2-Oxyacetic Group (+M Effect) Pyrazine->Oxy_Sub Major Red Shift (+30-40 nm) Target Target Molecule Predicted λmax: 290-305 nm Cl_Sub->Target Oxy_Sub->Target

Figure 1: Substituent effects on the pyrazine chromophore. The oxy-group is the primary driver for the spectral shift into the near-UV region.

Comparative Performance Analysis

This section compares the target molecule with its synthetic precursor (2,6-Dichloropyrazine) and its hydrolysis product (6-Chloro-2-hydroxypyrazine). Distinguishing these species is vital for monitoring reaction completion.

Spectral Data Comparison (Predicted)
FeatureTarget Molecule (2-[(6-Chloropyrazin-2-yl)oxy]acetic acid)Alternative A: Precursor (2,6-Dichloropyrazine)Alternative B: Hydrolysis Product (6-Chloro-2-hydroxypyrazine)
Primary

290 – 305 nm 270 – 280 nm320 – 330 nm (Keto form)
Transition Type

(Strong)


(Charge Transfer)
Molar Absorptivity (

)
High (

M

cm

)
ModerateHigh
pH Sensitivity High (COOH ionization)Low (Non-ionizable)Very High (Tautomerism)
Solvent Effect Blue shift in polar solvents (H-bonding)MinimalSignificant solvatochromism
Performance Insights
  • Differentiation : The target molecule absorbs at a wavelength significantly red-shifted from the precursor (2,6-dichloropyrazine). By monitoring absorbance at 295 nm , researchers can selectively quantify the product formation with minimal interference from the starting material.

  • Impurity Detection : If a peak appears around 325 nm , it indicates hydrolysis of the ether linkage to form the 2-hydroxypyrazine derivative, a common degradation pathway.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and accuracy (Trustworthiness), follow this self-validating protocol.

Materials & Reagents
  • Solvent : Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4). Note: Avoid unbuffered water as the pH may fluctuate, affecting the ionization state of the carboxylic acid.

  • Blank : Pure solvent matching the sample matrix.

  • Standard : 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid reference standard (>98% purity).

Step-by-Step Methodology
  • Stock Solution Preparation : Dissolve 10 mg of the compound in 10 mL of Methanol to create a 1 mg/mL stock.

  • Dilution Series : Prepare working standards at 10, 20, 40, and 80

    
    g/mL.
    
  • Baseline Correction : Run a baseline scan with the blank solvent from 200 nm to 400 nm.

  • Acquisition : Scan the sample. Ensure the maximum absorbance (

    
    ) lies between 0.2 and 0.8 for linearity.
    
  • pH Validation : Add 1 drop of 0.1 M HCl to the cuvette and rescan. Add 1 drop of 0.1 M NaOH and rescan.

    • Observation: The carboxylate form (basic pH) may show a slight shift compared to the free acid (acidic pH) due to inductive effects through the methylene bridge.

Analytical Workflow Diagram

UVWorkflow Start Start: Sample Preparation Solvent Select Solvent (MeOH or Buffer pH 7.4) Start->Solvent Blank Blank Correction (200-400 nm) Solvent->Blank Scan Acquire Spectrum Blank->Scan Check Absorbance 0.2 < A < 0.8? Scan->Check Dilute Dilute Sample Check->Dilute No (A > 1.0) Analyze Identify λmax & Calculate ε Check->Analyze Yes Dilute->Scan

Figure 2: Standardized workflow for UV-Vis characterization of pyrazine intermediates.

References

  • PubChem . 2-[(6-chloropyrazin-2-yl)oxy]acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hirt, R. (1951). Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine. Spectrochimica Acta. (General reference for pyrazine spectral baselines).
  • University of Toronto . Interpreting UV-Vis Spectra: Woodward-Fieser Rules. Available at: [Link]

  • NIST Chemistry WebBook . Chloropyrazine UV-Vis Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link]

Sources

Safety Operating Guide

A Practical Guide to the Safe Disposal of 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the proper disposal of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard Assessment and Waste Characterization

The foundational step in responsible chemical disposal is a thorough hazard assessment. Due to its chemical structure—a chlorinated pyrazine derivative of acetic acid—2-[(6-Chloropyrazin-2-yl)oxy]acetic acid must be managed as hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[1][2]

A waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[3] For this compound, characterization is paramount.

  • Why it's Hazardous: The combination of a chlorinated aromatic ring and a carboxylic acid functional group dictates its hazardous nature. Chlorinated organic compounds can be toxic and persist in the environment, while the acid group makes the substance corrosive.[4][5]

Waste Profile:

  • Corrosivity (EPA Waste Code: D002): As an acetic acid derivative, aqueous solutions of this compound are acidic. If the pH of the waste is less than or equal to 2.0, it is classified as a corrosive hazardous waste.[3][6]

  • Toxicity (EPA Waste Codes: D004-D043): While a specific toxicity characteristic leaching procedure (TCLP) would be needed for a definitive classification, many chlorinated organic compounds are considered toxic.[3] It is best practice to handle this compound as potentially toxic.

RCRA Characteristic EPA Waste Code Relevance to 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
IgnitabilityD001Low. The compound is not expected to be flammable.[7]
CorrosivityD002High. As an acid, the waste is likely to be corrosive.[3][6]
ReactivityD003Low. The compound is not known to be unstable, water-reactive, or explosive.[3]
ToxicityD004 - D043Moderate to High. As a chlorinated organic compound, it should be presumed to have potential toxicity.[3]

On-Site Waste Management: Segregation and Containment

Proper management within the laboratory is critical to prevent accidental reactions and ensure safe temporary storage prior to disposal. This begins the moment the substance is designated as "unwanted material."[8]

Personal Protective Equipment (PPE)

Before handling the waste, always wear appropriate PPE as indicated by the Safety Data Sheet (SDS) for similar compounds:

  • Nitrile gloves

  • Safety glasses or goggles[9][10]

  • A standard laboratory coat

Waste Segregation: The Causality of Chemical Compatibility

Segregation is not merely about separating different wastes; it's about preventing dangerous reactions. Mixing incompatible chemicals can lead to heat generation, gas evolution, or even explosions.

  • Primary Waste Stream: Designate a specific waste stream for this compound, such as "Chlorinated Organic Acid Waste ."

  • Critical Incompatibilities:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing with bases will cause a strong exothermic neutralization reaction.

    • Strong Oxidizers (e.g., nitric acid, perchlorates): While this compound is an organic acid, mixing it with strong oxidizers can lead to unpredictable and potentially violent reactions.[11]

    • Reactive Metals (e.g., sodium, potassium, magnesium): Acids react with many metals to produce flammable hydrogen gas.

Container Selection and Management

The choice of container is vital for safe containment.[11]

  • Material: Use a High-Density Polyethylene (HDPE) or other suitably acid-resistant container.[12] Do not use metal containers.[11]

  • Condition: The container must be in good condition, with a secure, screw-top lid to prevent leaks.

  • Labeling: The waste container must be clearly and accurately labeled before any waste is added. The label should include:

    • The words "HAZARDOUS WASTE "[11]

    • The full chemical name: "2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid " and any other components in the waste mixture.

    • The relevant hazard characteristics: "Corrosive, Toxic "

    • The accumulation start date (the date the first drop of waste is added).

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the operator.[11] The SAA must be inspected weekly for any signs of leakage.[11]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure from waste generation to final hand-off.

Workflow: Waste Disposal Decision Process

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Final Disposal A 1. Don Appropriate PPE B 2. Prepare Labeled 'Chlorinated Organic Acid' Waste Container A->B C 3. Waste Generated (Solid, Liquid, or Contaminated Debris) B->C D 4. Carefully Transfer Waste into Designated Container C->D E 5. Securely Cap Container After Each Addition D->E F 6. Store Container in Satellite Accumulation Area (SAA) E->F G 7. Log Waste Addition (per institutional policy) F->G H 8. Container Full or Time Limit Reached? G->H I 9. Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J 10. Await Professional Disposal (e.g., Incineration) I->J

Caption: Decision workflow for handling hazardous chemical waste.

Detailed Steps:

  • Preparation: Always begin by putting on the required PPE. Prepare and properly label a designated hazardous waste container before generating the waste.

  • Waste Generation: Identify the material to be discarded—whether it's neat solid, a solution, or contaminated labware (e.g., pipette tips, weighing paper).

  • Transfer: Carefully transfer the waste into the designated container. Use a funnel for liquids to prevent spills. For contaminated solids, place them directly into the container.

  • Containment: Keep the waste container closed at all times except when adding waste.[11] This minimizes the release of any potential vapors.

  • Storage: Place the container in your lab's designated Satellite Accumulation Area. Ensure it is stored with compatible chemicals.

  • Documentation: Log the amount of waste added, if required by your institution's Laboratory Management Plan.[2][8]

  • Pickup Request: Once the container is full, or if it has been accumulating for a specific time limit (often up to one year in an SAA), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[11]

  • Professional Disposal: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.

Crucial Note on Drain Disposal: Under no circumstances should 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid or its solutions be poured down the sanitary sewer.[13] This action is illegal and environmentally harmful, as wastewater treatment facilities are not designed to remove such chemicals.[14] Diluting the waste with water does not make it acceptable for drain disposal and is considered a violation of federal regulations.[14]

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[15][16]

    • Once absorbed, carefully scoop the material into a container.

    • Seal and label the container as hazardous waste with a description of the contents.

    • Clean the spill area with soap and water.[15]

    • Request a pickup from EHS for the spill cleanup debris.

  • Large Spills (Beyond the Control of Lab Personnel):

    • Evacuate the immediate area.

    • Alert others and activate any local alarms.

    • If there is any risk of fire or exposure, evacuate the building and call emergency services (e.g., 911).

    • Contact your institution's EHS or emergency response team immediately.[16]

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this structured disposal framework, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared ecosystem.

References

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Safety D
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety D
  • Regulation of Labor
  • Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting.
  • Accidental Release Measures.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Safety Data Sheet for a similar compound. Sigma-Aldrich.
  • The NIH Drain Discharge Guide.
  • Safety Data Sheet for 6-Chloropyrazine-2-carboxylic Acid. TCI Chemicals.
  • Safety Data Sheet for 6-Chloropyrazine-2-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 2-Chloropyrazine. Fisher Scientific.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Chemical Transformation of Pyrazine Deriv
  • EPA Hazardous Waste Codes. Alfred University.
  • Hazardous Waste Identification Guidance Document. U.S. Coast Guard.
  • School Science Safety | Disposal of Hazardous Waste.
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.
  • Chemical Transformation of Pyrazine Deriv
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • NIH Waste Disposal Guide 2022.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Safety D
  • Safety D
  • Drinking water quality in the United St
  • Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.